Ethyl 3-nitrocinnamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEPRSLOWNHADS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-71-4 | |
| Record name | Ethyl 3-nitrocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5396-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-nitrocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of Ethyl 3-nitrocinnamate?
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-nitrocinnamate
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes.
Chemical Identity and Structure
This compound, with the CAS number 5396-71-4, is an organic compound belonging to the cinnamate ester family.[1][2][3] Its structure consists of an ethyl ester group and a nitro group attached to the phenyl ring at the meta position. The IUPAC name for this compound is ethyl (E)-3-(3-nitrophenyl)prop-2-enoate.[2]
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
|---|---|---|
| IUPAC Name | ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | [2] |
| Synonyms | Ethyl m-nitrocinnamate, 3-(3-Nitrophenyl)-2-propenoic acid ethyl ester, NSC 4346 | [1][2] |
| CAS Number | 5396-71-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][3][4] |
| Molecular Weight | 221.21 g/mol | [1][2][5] |
| Canonical SMILES | CCOC(=O)/C=C/C1=CC(=CC=C1)--INVALID-LINK--[O-] | [2] |
| InChIKey | QZEPRSLOWNHADS-VOTSOKGWSA-N |[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and integration into various chemical processes. These properties have been determined through various experimental and computational methods.
Table 2: Tabulated Physicochemical Data
| Property | Value | Unit | Source |
|---|---|---|---|
| Physical State | Solid | - | [6] |
| Melting Point | 74 - 76 | °C | [1][3][7] |
| Boiling Point | 347 | °C | [1][7] |
| Density | 1.237 | g/cm³ | [1][7] |
| Flash Point | 155 | °C | [1][7] |
| Topological Polar Surface Area | 72.1 | Ų | [4][5] |
| Rotatable Bond Count | 4 | - | [4] |
| Hydrogen Bond Acceptor Count | 4 | - | [4] |
| Storage Conditions | Sealed in a dry place, at room temperature. | - |[1][7] |
Spectral Information
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Key spectral data has been reported in various databases.
-
¹H NMR Spectroscopy: Proton NMR data is available for structural confirmation.[2]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[3]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[2][3]
Experimental Protocols
The determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis Protocol: Knoevenagel Condensation
A common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. While a specific protocol for this compound is noted in older literature, a detailed procedure for a structurally similar compound, Ethyl α-Acetyl-3-nitrocinnamate, illustrates the general approach.[1][8]
-
Reactant Preparation: A reaction mixture is prepared containing m-nitrobenzaldehyde (1.0 mole), ethyl acetoacetate (1.0 mole), piperidine (4 mL), and glacial acetic acid (12 mL) in 200 mL of benzene.[8]
-
Reflux: The mixture is refluxed for approximately 2.5 hours. During this time, water is removed from the reaction using a Dean-Stark trap.[8]
-
Cooling and Washing: The resulting dark brown solution is allowed to cool to room temperature. It is then washed several times with water.[8]
-
Concentration: The organic layer is concentrated in vacuo, which yields a dark yellow solid.[8]
-
Recrystallization: The crude solid is purified by recrystallization from ethanol to yield the final product.[8]
Caption: General workflow for the synthesis of a cinnamate derivative.
Determination of Melting Point
The melting point is a critical parameter for assessing the purity of a solid compound.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Vernier melt station.[9]
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range indicates the melting point.[9] For a pure compound, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid is determined using distillation.
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]
-
Heating: The compound in the round-bottom flask is heated.
-
Vaporization: As the liquid boils, its vapor rises. The thermometer bulb is positioned to accurately measure the temperature of the vapor.[9]
-
Equilibrium: The temperature will rise and then stabilize at the liquid's boiling point as the vapor condenses and is collected. This stable temperature is recorded as the boiling point.[9]
Determination of Solubility
The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[10]
-
Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
Equilibration: The flask is sealed and agitated (shaken) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]
-
Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the solute in the clear, saturated solution is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
Caption: Experimental workflow for characterizing a chemical compound.
References
- 1. This compound CAS#: 5396-71-4 [amp.chemicalbook.com]
- 2. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl-m-nitrocinnamate | C11H11NO4 | CID 94827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | New Haven Pharma [newhavenpharma.com]
- 7. This compound CAS#: 5396-71-4 [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ethyl 3-nitrocinnamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 3-nitrocinnamate, a cinnamic acid derivative with potential applications in scientific research and drug discovery. This document consolidates essential chemical and physical data, spectroscopic information, and a potential synthetic approach. While the biological activities of many cinnamic acid derivatives are well-documented, specific pharmacological data for this compound remains an area ripe for further investigation. This guide aims to serve as a foundational resource for researchers exploring the properties and applications of this compound.
Chemical Identity and Properties
This compound is an organic compound characterized by a cinnamate backbone with a nitro group substituted at the meta position of the phenyl ring.
| Identifier | Value | Reference |
| CAS Number | 5396-71-4 | [1][2] |
| IUPAC Name | ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | [1] |
Synonyms:
-
Ethyl m-nitrocinnamate
-
3-(3-Nitrophenyl)propenoic acid, ethyl ester
-
Ethyl trans-3-nitrocinnamate
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₄ | [2] |
| Molecular Weight | 221.21 g/mol | [3] |
| Appearance | Light yellow to orange crystalline solid | |
| Melting Point | 74-76 °C | [4] |
| Boiling Point | 347 °C | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and ethyl acetate; sparingly soluble in water. |
Synthesis and Characterization
Potential Synthetic Protocol (Adapted from a related synthesis)
Reaction: Knoevenagel condensation of 3-nitrobenzaldehyde with a suitable active methylene compound like ethyl acetoacetate, followed by decarboxylation. A more direct route would be the Wittig or Horner-Wadsworth-Emmons reaction of 3-nitrobenzaldehyde with an appropriate phosphorus ylide or phosphonate ester.
Example adapted from the synthesis of Ethyl α-Acetyl-3-nitrocinnamate:
A reaction mixture of m-nitrobenzaldehyde (1.0 mole), triethyl phosphonoacetate (1.0 mole), and a base such as sodium ethoxide in a suitable solvent like ethanol would be stirred at room temperature or under reflux. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product with an organic solvent. The crude product would then be purified by column chromatography or recrystallization.[5]
Purification and Characterization
Purification of the synthesized this compound can be achieved through recrystallization from a suitable solvent system, such as ethanol/water, or by silica gel column chromatography.
The identity and purity of the compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR | Data available from SpectraBase. | [1] |
| ¹³C NMR | Data available from SpectraBase. | [1] |
| IR Spectroscopy | Data available from NIST Chemistry WebBook and SpectraBase. | [3][4] |
| Mass Spectrometry | m/z Top Peak: 176; 2nd Highest: 102; 3rd Highest: 193. | [1] |
Biological Activity and Potential Applications in Drug Discovery
The biological activities of cinnamic acid and its derivatives are of significant interest to the scientific community, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. However, specific and detailed studies on the pharmacological effects of this compound are limited in the publicly available literature.
Given the known bioactivities of related compounds, this compound presents as a candidate for further investigation in various therapeutic areas. The presence of the nitro group and the cinnamate scaffold suggests potential for a range of biological interactions that warrant exploration.
Areas for Future Research:
-
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines and investigation of the underlying mechanism of action.
-
Anti-inflammatory Activity: Assessment of its ability to modulate inflammatory pathways.
-
Enzyme Inhibition: Investigating its potential as an inhibitor for specific enzymes relevant to disease pathways.
Experimental Workflows and Logical Relationships
Due to the limited availability of specific experimental studies on the biological effects of this compound, a generalized workflow for its investigation is proposed.
General Workflow for Biological Screening
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.
This logical diagram illustrates the progression from the initial synthesis and confirmation of the compound's identity to a tiered biological screening process. Promising results from initial in vitro assays would then justify more in-depth studies to elucidate the mechanism of action and evaluate in vivo efficacy and safety profiles, which are critical steps in the drug development pipeline.
Conclusion
This compound is a readily characterizable cinnamic acid derivative. While its specific biological activities are not yet extensively documented, the known pharmacological profiles of related compounds suggest that it is a molecule of interest for further research, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. This guide provides a foundational platform of chemical and physical data to facilitate and encourage such future investigations.
References
Spectral Analysis of Ethyl 3-nitrocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-nitrocinnamate, a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The spectral data for this compound provides key insights into its molecular structure. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Solvent: CDCl₃, Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.39 | s | - | 1H | Ar-H |
| 8.25 | d | 8.1 | 1H | Ar-H |
| 7.79 | m | - | 2H | Ar-H, =CH-Ar |
| 7.53 | m | - | 1H | Ar-H |
| 6.46 | d | 15.9 | 1H | =CH-CO |
| 4.48 | t | 5.1 | 2H | -OCH₂- |
| 3.83 | q | 5.1 | 2H | -CH₂-N |
| 1.43 | t | 7.1 | 3H | -CH₃ |
Note: The assignments for the aromatic protons are based on typical chemical shifts and coupling patterns for a 3-substituted nitrobenzene ring. The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for this compound due to the identical core structure.[1]
¹³C NMR (Carbon-13 NMR) Data
Solvent: CDCl₃, Frequency: 75 MHz
| Chemical Shift (δ) ppm | Assignment |
| 167.7 | C=O |
| 166.5 | C=O |
| 148.7 | Ar-C (C-NO₂) |
| 142.8 | =CH-Ar |
| 135.9 | Ar-C |
| 134.2 | Ar-C |
| 131.7 | Ar-CH |
| 130.1 | Ar-CH |
| 127.0 | Ar-CH |
| 124.8 | Ar-CH |
| 122.5 | Ar-CH |
| 120.6 | =CH-CO |
| 63.8 | -OCH₂- |
| 39.6 | -CH₂-N |
| 14.2 | -CH₃ |
Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for this compound due to the identical core structure.[1]
Infrared (IR) Spectroscopy
Technique: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3294 | Strong, Broad | N-H Stretch (Amide) |
| 3072 | Medium | C-H Stretch (Aromatic, Vinylic) |
| 2929 | Medium | C-H Stretch (Aliphatic) |
| 1715 | Strong | C=O Stretch (Ester) |
| 1638 | Strong | C=C Stretch (Alkenyl) |
| 1529 | Strong | N-O Asymmetric Stretch (Nitro) |
| 1352 | Strong | N-O Symmetric Stretch (Nitro) |
| 1175 | Strong | C-O Stretch (Ester) |
| 994 | Medium | =C-H Bend (Out-of-plane) |
| 803 | Medium | C-H Bend (Aromatic, Out-of-plane) |
| 697 | Medium | C-H Bend (Aromatic, Out-of-plane) |
Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for this compound due to the identical core structure.[1]
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 221 | Moderate | [M]⁺ (Molecular Ion) |
| 193 | High | [M - C₂H₄]⁺ |
| 176 | High | [M - OC₂H₅]⁺ |
| 146 | Moderate | [M - COOC₂H₅]⁺ |
| 130 | Moderate | [C₉H₆O]⁺ |
| 102 | High | [C₇H₆]⁺ |
Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for similar compounds. The most abundant ions observed in a typical GC-MS analysis are often m/z 176, 102, and 193.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at 300 MHz for protons and 75 MHz for carbon-13. For ¹H NMR, the spectral width is typically set to 10-15 ppm, and a sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
A small amount of this compound (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 88 C, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.
References
An In-depth Technical Guide on the Solubility of Ethyl 3-nitrocinnamate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-nitrocinnamate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative understanding of its solubility based on general principles of organic chemistry, alongside a detailed experimental protocol for determining its solubility quantitatively. Furthermore, a representative synthetic workflow for its preparation is illustrated.
Predicted Solubility of this compound
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. This compound (C₁₁H₁₁NO₄) possesses both polar (the nitro group and the ethyl ester group) and non-polar (the benzene ring and the ethyl chain) characteristics. This dual nature suggests that its solubility will be significant in a range of organic solvents.
Based on its structure, a qualitative prediction of its solubility in common organic solvents is summarized in the table below. It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar solvents due to favorable dipole-dipole interactions. Its solubility is expected to be lower in highly non-polar solvents and in polar protic solvents where strong hydrogen bonding between solvent molecules might hinder the dissolution of the solute.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Common Solvents | Predicted Solubility | Rationale |
| Alcohols (Polar, Protic) | Ethanol, Methanol | Moderately Soluble | The polar -OH group can interact with the nitro and ester groups, but the non-polar backbone of the solvent may limit high solubility. |
| Ketones (Polar, Aprotic) | Acetone | Highly Soluble | The polar carbonyl group can effectively solvate the polar functionalities of this compound. |
| Esters (Moderately Polar, Aprotic) | Ethyl Acetate | Highly Soluble | Similar polarity and functional groups ("like dissolves like") should lead to high solubility. |
| Halogenated Solvents (Moderately Polar, Aprotic) | Dichloromethane, Chloroform | Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |
| Aromatic Hydrocarbons (Non-polar) | Toluene | Sparingly to Moderately Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking, but the overall non-polar nature of the solvent may limit solubility of the polar part of the molecule. |
| Alkanes (Non-polar) | Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and the non-polar solvent will likely result in poor solubility. |
Experimental Protocol for Solubility Determination: The Gravimetric Method
To obtain precise quantitative solubility data, the gravimetric method is a reliable and straightforward technique. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Filtration apparatus (e.g., syringe with a 0.45 µm filter)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).
-
-
Solvent Evaporation:
-
Transfer the filtered aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish or glass vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
-
Drying and Weighing:
-
Once the solvent is completely removed, place the evaporating dish containing the solid residue in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Weigh the evaporating dish with the dry solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Synthesis Workflow: Horner-Wadsworth-Emmons Reaction
This compound can be synthesized via the Horner-Wadsworth-Emmons reaction, a widely used method for the formation of C=C double bonds. The following diagram illustrates the general workflow for this synthesis.
Caption: Horner-Wadsworth-Emmons Synthesis of this compound.
An In-depth Technical Guide on the Crystal Structure of Ethyl 3-nitrocinnamate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no experimentally determined crystal structure for Ethyl 3-nitrocinnamate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed journals. Therefore, this guide provides a comprehensive overview of its known properties, detailed hypothetical protocols for its synthesis and crystallization, and the experimental and computational workflows for its crystal structure determination.
Introduction
This compound is an organic compound with the chemical formula C₁₁H₁₁NO₄.[1][2] As a derivative of cinnamic acid, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel materials. The presence of the nitro group and the cinnamate moiety suggests potential applications in drug design, where these functional groups can influence pharmacokinetic and pharmacodynamic properties.
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, knowledge of the crystal structure is crucial for formulation, polymorphism screening, and intellectual property protection. This guide outlines the necessary steps to obtain and characterize the crystal structure of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[1], NIST[2] |
| Molecular Weight | 221.21 g/mol | PubChem[1] |
| IUPAC Name | ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate | PubChem[1] |
| CAS Number | 5396-71-4 | PubChem[1], NIST[2] |
| Appearance | Light yellow to orange crystalline solid | ChemBK[3] |
| Melting Point | 74-76 °C | NIST[2] |
| Solubility | Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water. | ChemBK[3] |
Experimental Protocols
The following sections detail hypothetical but experimentally sound protocols for the synthesis, purification, and crystallization of this compound, based on established chemical reactions.
Synthesis of this compound
Two common methods for the synthesis of cinnamate esters are the Knoevenagel condensation and the Fischer-Speier esterification.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4] For this compound, this would involve the condensation of 3-nitrobenzaldehyde with diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct route involves the reaction of 3-nitrobenzaldehyde with ethyl acetate in the presence of a strong base. A procedure for a related compound, Ethyl α-Acetyl-3-nitrocinnamate, involves refluxing m-nitrobenzaldehyde and ethyl acetoacetate with piperidine and acetic acid in benzene.
Hypothetical Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (15.1 g, 0.1 mol) and ethyl acetate (88.1 g, 1.0 mol).
-
Base Preparation: In a separate beaker, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.
-
Reaction: Slowly add the sodium ethoxide solution to the flask containing the aldehyde and ester. The reaction mixture is then heated to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water (200 mL) and acidified with dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[5][6] This would require the synthesis of 3-nitrocinnamic acid as a precursor.
Hypothetical Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrocinnamic acid (19.3 g, 0.1 mol) in absolute ethanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) as a catalyst.[7][8]
-
Reflux: The mixture is heated to reflux for 8-12 hours, with the reaction progress monitored by thin-layer chromatography.
-
Work-up: After completion, the excess ethanol is removed by rotary evaporation. The residue is dissolved in diethyl ether (150 mL) and washed with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by recrystallization.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical and often challenging step for X-ray diffraction analysis.[9][10] The ideal crystal should be well-formed, transparent, and free of defects, typically with dimensions between 0.1 and 0.3 mm.[10][11]
General Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a vial. The vial is covered with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent, leading to crystal growth over several days.[12]
-
Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound in the small vial and promoting crystal formation.[12]
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. The decrease in solubility at lower temperatures can induce crystallization.[13]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.[12]
For aromatic nitro compounds, solvents like toluene or mixtures containing alcohols are often effective.[14][15]
Crystal Structure Determination Workflow
Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles.[16]
Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected by a detector.[9][16]
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the processed data, often using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.[16]
The following diagram illustrates the general workflow from synthesis to structure elucidation.
Caption: Workflow for the synthesis and structural analysis of this compound.
Computational Crystal Structure Prediction
In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely crystal packing and polymorphs of a molecule.[17][18][19] These methods use the molecular structure as input to generate and rank a large number of possible crystal structures based on their calculated lattice energies.
Logical Relationship Diagram for CSP:
Caption: Logical steps in computational crystal structure prediction.
Conclusion and Future Outlook
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. For researchers in drug development, obtaining the crystal structure is a critical step in understanding the solid-state properties of this compound. The detailed hypothetical protocols and workflows presented herein offer a clear path forward for future experimental work. In parallel, computational crystal structure prediction stands as a powerful tool to explore the potential polymorphic landscape of this compound, which can guide and complement experimental screening efforts. The determination of its crystal structure will undoubtedly contribute to a deeper understanding of its properties and facilitate its potential applications in medicinal chemistry and materials science.
References
- 1. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. unifr.ch [unifr.ch]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 15. web.mst.edu [web.mst.edu]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 18. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Daygroup - Crystal structure prediction [sites.google.com]
Technical Guide to the Health and Safety of Ethyl 3-nitrocinnamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and after consulting the most recent SDS provided by the chemical supplier.
Chemical Identification and Physical Properties
Ethyl 3-nitrocinnamate is an aromatic cinnamic acid ester. Accurate identification and understanding its physical properties are foundational to its safe handling.
| Identifier | Value | Citation |
| IUPAC Name | ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | [1][2] |
| Synonyms | Ethyl m-nitrocinnamate, 3-Nitrocinnamic acid ethyl ester | [2][3] |
| CAS Number | 5396-71-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |
| Molecular Weight | 221.21 g/mol | [1][2] |
| Physical Property | Value | Citation |
| Appearance | Solid | [4] |
| Melting Point | 74-76°C | [3] |
| Boiling Point | 347°C | [3] |
| Density | 1.237 g/cm³ | [3] |
| Flash Point | 155°C | [3] |
Hazard Classification and Toxicological Summary
The hazard classification for this compound presents some ambiguity across various sources. While some supplier safety data sheets indicate no classification, others suggest potential hazards. For a conservative safety approach, it is prudent to consider the potential for irritation.
GHS Classification (Note: Conflicting Data Exists)
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |
| STOT - Single Exposure | H335: May cause respiratory irritation | Warning |
This classification is based on limited available data and should be treated with caution. Always refer to the supplier-specific SDS.
Toxicological Data Summary
| Test | Result |
| Acute Oral Toxicity | No quantitative data (e.g., LD50) available. |
| Acute Dermal Toxicity | No data available. |
| Acute Inhalation Toxicity | No data available. |
| Skin Irritation/Corrosion | No definitive study data available. |
| Eye Irritation/Corrosion | No definitive study data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | Not identified as a carcinogen by IARC or NTP.[7] |
Handling, Storage, and Personal Protective Equipment (PPE)
Safe laboratory practice requires stringent adherence to handling and storage protocols.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Recommended storage temperature is often cited as room temperature or 2-8°C.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber). Wear a lab coat and ensure full skin coverage.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).
References
- 1. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]
- 3. This compound CAS#: 5396-71-4 [amp.chemicalbook.com]
- 4. This compound | New Haven Pharma [newhavenpharma.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. episkin.com [episkin.com]
Potential Research Applications of Nitrocinnamate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocinnamate derivatives, a class of organic compounds characterized by a nitro group attached to the cinnamic acid backbone, have emerged as versatile scaffolds in medicinal chemistry and biomedical research. The presence of the electron-withdrawing nitro group, coupled with the reactive α,β-unsaturated carbonyl system of the cinnamate moiety, confers unique chemical and biological properties to these molecules. This technical guide provides a comprehensive overview of the current and potential research applications of nitrocinnamate derivatives, with a focus on their therapeutic potential, utility as biochemical probes, and role in synthetic chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.
Therapeutic Potential of Nitrocinnamate Derivatives
Nitrocinnamate derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development in various therapeutic areas.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of nitrocinnamate derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| 4-Nitrocinnamic acid | MCF-7 (Breast) | 118.20 µg/mL | |
| 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | MCF-7 (Breast) | 178 µg/mL | |
| 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | MCF-7 (Breast) | 376 µg/mL | |
| 5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one | MCF-7 (Breast) | >500 µg/mL |
Antimicrobial Activity
The structural features of nitrocinnamate derivatives make them effective against a range of pathogenic bacteria. The nitro group is known to enhance the antibacterial efficacy of cinnamic acid derivatives.
Quantitative Data: Antibacterial Activity
| Derivative | Bacterial Strain | MIC Value | Reference |
| Methyl-4-nitrocinnamate | Bacillus subtilis | 89.1 µg/mL | [1] |
| Methyl-4-nitrocinnamate | Escherichia coli | 79.4 µg/mL | [1] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | ~0.5 mM | |
| 4-Nitrocinnamaldehyde | Escherichia coli | Not specified |
Enzyme Inhibition
Nitrocinnamate derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its overactivity can lead to hyperuricemia and gout. 4-Nitrocinnamic acid has been shown to be a potent inhibitor of XO.[2]
Quantitative Data: Xanthine Oxidase Inhibition
| Derivative | Enzyme | IC50 Value | Inhibition Type | Reference |
| 4-Nitrocinnamic Acid | Xanthine Oxidase | 23.02 ± 0.12 µmol/L | Noncompetitive | [2] |
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the treatment of hyperpigmentation disorders and in the cosmetics industry. Para-substituted cinnamic acid derivatives, including 4-nitrocinnamic acid, have demonstrated inhibitory effects on tyrosinase.[3]
Quantitative Data: Tyrosinase Inhibition
| Derivative | Enzyme | IC50 Value | Mechanism | Reference |
| 4-Nitrocinnamic acid | Tyrosinase | IC50 values determined | Chelates a copper ion | [3] |
Neuroprotective Effects
Emerging research suggests that cinnamic acid derivatives possess neuroprotective properties, potentially through the modulation of signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway. While specific data on nitrocinnamate derivatives in this area is still developing, the broader class of compounds shows promise in the context of neurodegenerative diseases.
Nitrocinnamate Derivatives as Research Tools
Beyond their therapeutic potential, nitrocinnamate derivatives serve as valuable tools in chemical biology and synthetic chemistry.
Photoremovable Protecting Groups
Ortho-nitrobenzyl groups, which share structural similarities with nitrocinnamate derivatives, are widely used as photoremovable protecting groups (PPGs). These "caged" compounds allow for the spatial and temporal control of the release of bioactive molecules, such as neurotransmitters or signaling molecules, upon irradiation with light. This technology is instrumental in studying dynamic biological processes.
Signaling Pathways Modulated by Nitrocinnamate Derivatives
The biological activities of nitrocinnamate derivatives are often attributed to their ability to modulate key cellular signaling pathways.
Pro-Apoptotic and Anti-Proliferative Pathways in Cancer
dot
Caption: Potential anticancer signaling pathways modulated by nitrocinnamate derivatives.
Neuroprotective Signaling Pathways
dot
Caption: Potential neuroprotective signaling pathway activated by nitrocinnamate derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of nitrocinnamate derivative research.
Synthesis of Nitrocinnamate Derivatives
This method is suitable for the synthesis of 4-nitrocinnamic acid from p-nitrobenzaldehyde and malonic acid.[1]
Materials:
-
p-Nitrobenzaldehyde
-
Malonic acid
-
Absolute ethanol
-
Pyridine
-
50 mL round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Suction filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine 0.01 mol of p-nitrobenzaldehyde and 0.01 mol of malonic acid.
-
Add 30 mL of absolute ethanol as the solvent.
-
Stir the mixture and heat to reflux at 85°C until all solids are dissolved.
-
Add approximately 3 mL of pyridine to the reaction mixture.
-
Continue stirring and refluxing for about 8 hours, during which a light yellow solid will precipitate.
-
Cool the reaction mixture to room temperature.
-
Collect the crude product by suction filtration.
-
The crude 4-nitrocinnamic acid can be further purified by recrystallization.
This reaction is used to synthesize chalcones from an aromatic aldehyde (lacking an α-hydrogen) and a ketone.
General Procedure:
-
Dissolve equimolar amounts of the substituted nitrobenzaldehyde and the corresponding acetophenone in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of a strong base (e.g., NaOH or KOH solution) while stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture into cold water to precipitate the chalcone.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
dot
Caption: Workflow for the MTT assay to determine the anticancer activity of nitrocinnamate derivatives.
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
dot
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase
-
Xanthine
-
4-Nitrocinnamic acid (or other derivative)
-
Phosphate buffer (pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the nitrocinnamate derivative at various concentrations.
-
Add xanthine oxidase to the mixture and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, xanthine.
-
Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
This assay determines the inhibitory effect of a compound on tyrosinase activity by measuring the formation of dopachrome from L-DOPA.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
4-Nitrocinnamic acid (or other derivative)
-
Phosphate buffer (pH 6.8)
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the nitrocinnamate derivative at various concentrations, and tyrosinase solution.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the derivative.
-
Determine the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
Nitrocinnamate derivatives represent a promising and versatile class of compounds with significant potential in various fields of biomedical research and drug development. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties warrant further investigation to elucidate their precise mechanisms of action and to optimize their therapeutic efficacy and safety profiles. The use of nitrocinnamate-based scaffolds as photoremovable protecting groups also continues to be a valuable tool in chemical biology. Future research should focus on expanding the structure-activity relationship studies, exploring their potential in other therapeutic areas such as neurodegenerative and inflammatory diseases, and developing targeted drug delivery systems to enhance their clinical applicability. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area.
References
Stereoisomerism in Ethyl 3-nitrocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereoisomerism of ethyl 3-nitrocinnamate, focusing on the synthesis, separation, and characterization of its (E)- and (Z)-isomers. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the stereochemical aspects of this compound.
Introduction to Stereoisomerism in this compound
This compound, a derivative of cinnamic acid, possesses a carbon-carbon double bond, which gives rise to geometric isomerism. The two stereoisomers are designated as (E)- and (Z)-ethyl 3-nitrocinnamate, arising from the different spatial arrangements of the substituents around the double bond. The thermodynamic stability of the (E)-isomer is generally greater than that of the (Z)-isomer due to reduced steric hindrance. The distinct three-dimensional structures of these isomers can lead to different physical, chemical, and biological properties, making their selective synthesis and characterization crucial in fields such as medicinal chemistry and materials science.
Synthesis of (E)- and (Z)-Ethyl 3-nitrocinnamate
The synthesis of the individual stereoisomers of this compound requires distinct strategies. The thermodynamically favored (E)-isomer is typically synthesized through classical condensation reactions, while the less stable (Z)-isomer often requires a subsequent isomerization step.
Synthesis of (E)-Ethyl 3-nitrocinnamate via Knoevenagel Condensation
The Knoevenagel condensation provides a reliable method for the synthesis of the (E)-isomer of this compound. This reaction involves the condensation of 3-nitrobenzaldehyde with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a basic catalyst.
Experimental Protocol:
-
Reactants: 3-nitrobenzaldehyde, ethyl acetoacetate, piperidine (catalyst), glacial acetic acid, and benzene (solvent).
-
Procedure: A mixture of 3-nitrobenzaldehyde (1.0 mole), ethyl acetoacetate (1.0 mole), piperidine (4 mL), and glacial acetic acid (12 mL) in 200 mL of benzene is refluxed for 2.5 hours. Water formed during the reaction is removed using a Dean-Stark trap. After cooling to room temperature, the reaction mixture is washed several times with water and then concentrated under reduced pressure. The resulting solid is recrystallized from ethanol to yield (E)-ethyl 3-nitrocinnamate.
-
Yield: Approximately 69%.[1]
Caption: General workflow for the photocatalytic isomerization of the (E)- to the (Z)-isomer.
Separation of (E)- and (Z)-Stereoisomers
The separation of the (E)- and (Z)-isomers of this compound is a critical step, particularly after the photochemical isomerization which results in a mixture of both. High-performance liquid chromatography (HPLC) is a highly effective technique for this purpose.
Experimental Protocol (General HPLC Method):
-
Stationary Phase: A reversed-phase C18 column is commonly used for the separation of cinnamic acid derivatives.
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acidifier like formic acid to improve peak shape, is typically employed. The exact ratio of the solvents may need to be optimized to achieve baseline separation.
-
Detection: UV detection is suitable as both isomers possess a chromophore that absorbs in the UV region.
-
Procedure: The mixture of (E)- and (Z)-isomers is dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system. The isomers are separated based on their differential partitioning between the stationary and mobile phases. The separated isomers can be collected for further characterization.
Characterization of Stereoisomers
The unambiguous identification of the (E)- and (Z)-isomers of this compound relies on a combination of physical and spectroscopic data.
Physical Properties
| Property | (E)-Ethyl 3-nitrocinnamate | (Z)-Ethyl 3-nitrocinnamate |
| Molecular Formula | C₁₁H₁₁NO₄ | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol [2] | 221.21 g/mol |
| Melting Point | 74-76 °C | Data not available |
| Appearance | Yellowish solid | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers, primarily through the analysis of the coupling constants (J-values) of the vinylic protons.
| Spectroscopic Data | (E)-Ethyl 3-nitrocinnamate | (Z)-Ethyl 3-nitrocinnamate (Predicted) |
| ¹H NMR (CDCl₃) | Data available from spectral databases. [2] | Vinylic protons expected to show a smaller coupling constant (J ≈ 12 Hz) compared to the (E)-isomer. Aromatic and ethyl ester signals would also be present. |
| ¹³C NMR (CDCl₃) | Data available from spectral databases. [2] | Chemical shifts of the vinylic carbons and the carbonyl carbon are expected to differ from the (E)-isomer due to the change in geometry. |
| IR (KBr) | Data available from spectral databases. | Characteristic peaks for the nitro group, ester carbonyl, and C=C double bond are expected, with potential shifts in the C=C stretching frequency compared to the (E)-isomer. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 221. [2] | Expected to show the same molecular ion peak as the (E)-isomer. |
Note: The predicted data for the (Z)-isomer is based on general trends observed for (Z)-cinnamate derivatives.
Logical Relationship of Stereoisomers
The (E) and (Z) isomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The interconversion between these isomers can be induced by energy input, such as light, which allows for the overcoming of the rotational barrier of the double bond.
Logical Relationship Diagram
Caption: Relationship and interconversion of (E)- and (Z)-ethyl 3-nitrocinnamate.
Conclusion
The stereoisomers of this compound, (E) and (Z), exhibit distinct properties due to their different spatial arrangements. While the synthesis of the (E)-isomer is straightforward using established condensation reactions, the preparation of the (Z)-isomer requires a subsequent isomerization step, for which photocatalysis presents a promising and modern approach. The separation and characterization of these isomers are essential for any application where stereochemistry plays a critical role. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently work with and explore the potential of the individual stereoisomers of this compound.
References
Thermal stability and decomposition of Ethyl 3-nitrocinnamate
An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 3-nitrocinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected thermal behavior based on the well-understood principles of analogous nitroaromatic compounds. It details the standard experimental protocols, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), used to evaluate thermal stability. Furthermore, this guide presents a logical workflow for such an analysis and discusses the general decomposition pathways of related compounds, providing a robust framework for researchers and drug development professionals.
Introduction
This compound (C₁₁H₁₁NO₄) is an organic compound featuring a nitro group on the phenyl ring of an ethyl cinnamate backbone. The presence of the nitro group, a well-known energetic functional group, significantly influences the molecule's thermal stability. A thorough understanding of its thermal properties is paramount for safe handling, storage, processing, and for defining its applications in organic synthesis and pharmaceutical development. Thermal decomposition of nitroaromatic compounds can be energetic and potentially explosive, necessitating a careful evaluation of their stability.
This guide will detail the established methodologies for assessing the thermal stability of this compound, interpret potential findings based on data from structurally similar molecules, and propose a workflow for a comprehensive thermal analysis.
Predicted Thermal Behavior and Key Parameters
Key thermal stability parameters that would be determined experimentally include:
-
Onset Decomposition Temperature (T_onset): The temperature at which the decomposition of the material begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum.
-
Enthalpy of Decomposition (ΔH_d): The total heat released during the decomposition process. A higher value indicates a more energetic decomposition.
-
Mass Loss (%): The percentage of the initial mass lost during decomposition, indicating the formation of volatile products.
-
Activation Energy (E_a): The minimum energy required to initiate the decomposition reaction, which provides information on the kinetic stability of the compound.
Experimental Protocols for Thermal Analysis
A comprehensive thermal analysis of this compound would involve the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For the identification of decomposition products, a hyphenated technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) is recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events (melting, decomposition) and the associated heat flow.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated copper crucible. For potentially energetic materials, the use of hermetically sealed crucibles with a pinhole lid is recommended to allow for the controlled release of gaseous decomposition products.
-
Instrument Setup: A DSC instrument is calibrated using standard reference materials (e.g., indium) for temperature and enthalpy.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically 5, 10, 15, and 20 °C/min, from ambient temperature to a final temperature beyond the decomposition point (e.g., 400 °C). Running the experiment at multiple heating rates allows for the calculation of kinetic parameters.[1]
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The onset temperature of the exothermic decomposition peak, the peak temperature, and the integrated area of the peak (to determine the enthalpy of decomposition) are calculated using the instrument's software.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition and volatilization.
Methodology:
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum crucible.
-
Instrument Setup: The TGA instrument's balance is tared, and the temperature is calibrated.
-
Experimental Conditions:
-
Temperature Program: Similar to the DSC protocol, the sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition.
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss and the temperature at the maximum rate of mass loss (from the derivative of the TGA curve, DTG) are determined.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis probe.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) in an inert atmosphere.[2]
-
GC Separation: The gaseous decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.
-
MS Detection: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
Data Presentation
The quantitative data obtained from the thermal analysis should be summarized in structured tables for clarity and comparative purposes.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Melting Point | 74-76 °C |
| Boiling Point | 347 °C |
| Density | 1.237 g/cm³ |
(Source: PubChem CID 5354248, ChemicalBook CAS 5396-71-4)[3]
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | DSC | TGA |
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Nitrogen | Nitrogen |
| Onset Temperature (T_onset) | Expected ~180-220 °C | Expected ~180-220 °C |
| Peak Temperature (T_peak) | Expected ~200-250 °C | - |
| Enthalpy of Decomposition (ΔH_d) | To be determined (J/g) | - |
| Mass Loss (%) | - | To be determined |
Note: The values in Table 2 are hypothetical and serve as a template for presenting experimental results. The expected temperature range is based on the analysis of similar nitroaromatic compounds.
Mandatory Visualizations
Experimental Workflow
The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.
References
An In-depth Technical Guide to the Discovery and History of Nitrocinnamic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocinnamic acid esters, a class of organic compounds characterized by a nitro-substituted phenyl ring attached to an acrylic acid ester moiety, have a rich history intertwined with the development of synthetic organic chemistry. Their discovery and subsequent investigation have been driven by their utility as versatile chemical intermediates and, more recently, by their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and modern applications of nitrocinnamic acid esters, with a focus on providing actionable data and protocols for researchers in the field.
Discovery and Historical Context
The story of nitrocinnamic acid esters begins with the synthesis of their parent acids. The Perkin reaction, developed by William Henry Perkin in 1868, provided a general method for the synthesis of cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2] This reaction was soon applied to nitrobenzaldehydes to produce nitrocinnamic acids.
One of the earliest significant applications of nitrocinnamic acids was in the synthesis of indigo dye. In the late 19th century, Adolf von Baeyer and his contemporaries developed several synthetic routes to indigo, with o-nitrocinnamic acid serving as a key precursor in some of the most promising methods.[3] The o-nitrocinnamic acid was prepared from o-nitrobenzaldehyde via the Perkin reaction.[3] This industrial demand for indigo spurred further research into the synthesis and reactions of nitrocinnamic acids.
While the exact date and discoverer of the first nitrocinnamic acid ester are not definitively documented in readily available historical records, it is highly probable that these compounds were first synthesized in the late 19th or early 20th century. The Fischer-Speier esterification, a method for converting carboxylic acids to esters using an alcohol and a strong acid catalyst, was well-established by this time. Early chemical literature, such as Liebigs Annalen der Chemie, from this period details the synthesis and characterization of a vast number of new organic compounds, and it is likely that the simple esters of nitrocinnamic acids were prepared and described within these volumes as part of the systematic exploration of organic chemistry.[4]
The primary motivation for the initial synthesis of nitrocinnamic acid esters was likely for the purpose of purification, characterization, and as intermediates for further chemical transformations. Esterification is a common method to convert a solid carboxylic acid into a liquid or a lower-melting solid, which can be more easily purified by distillation or recrystallization. Furthermore, the ester group could be readily hydrolyzed back to the carboxylic acid or converted to other functional groups, making these esters versatile synthetic intermediates.
Quantitative Data on Physicochemical Properties
The physicochemical properties of nitrocinnamic acid esters are influenced by the position of the nitro group (ortho, meta, or para) and the nature of the alcohol moiety. The following tables summarize key quantitative data for a selection of nitrocinnamic acids and their esters.
Table 1: Physicochemical Properties of Nitrocinnamic Acids
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 2-Nitrocinnamic acid | ortho | C₉H₇NO₄ | 193.16 | ~240 | - |
| 3-Nitrocinnamic acid | meta | C₉H₇NO₄ | 193.16 | 200-202[5] | - |
| 4-Nitrocinnamic acid | para | C₉H₇NO₄ | 193.16 | 285-288[6] | 4.07 (Predicted)[7] |
Table 2: Physicochemical Properties of Selected Nitrocinnamic Acid Esters
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 2-nitrocinnamate | ortho | C₁₀H₉NO₄ | 207.18 | 75[8] | - |
| Methyl (E)-m-nitrocinnamate | meta | C₁₀H₉NO₄ | 207.18 | - | - |
| Methyl p-nitrocinnamate | para | C₁₀H₉NO₄ | 207.18 | 452.09 K (178.94 °C) (Joback Calculated)[1] | 692.15 K (419 °C) (Joback Calculated)[1] |
| Ethyl 4-nitrocinnamate | para | C₁₁H₁₁NO₄ | 221.21 | 138-140 | - |
Antimicrobial Activity
Recent research has highlighted the potential of nitrocinnamic acid esters as antimicrobial agents. The presence of the nitro group and the ester functionality can contribute to their ability to inhibit the growth of various bacteria and fungi. The following table summarizes some of the available data on the antimicrobial activity of these compounds, expressed as Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity (MIC) of Nitrocinnamic Acid Esters
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Methyl 2-nitrocinnamate | Bacillus subtilis | 89.1 | [9] |
| Methyl 2-nitrocinnamate | Escherichia coli | 79.4 | [9] |
| Methyl 4-nitrocinnamate | Bacillus subtilis | 89.1 | [9] |
| Methyl 4-nitrocinnamate | Escherichia coli | 100 | [9] |
| 1-Cinnamoylpyrrolidine (amide derivative for comparison) | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 500 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of nitrocinnamic acids and their esters.
Synthesis of m-Nitrocinnamic Acid via Perkin Reaction
This protocol is a classic example of the Perkin reaction for the synthesis of a nitrocinnamic acid.
Materials:
-
m-Nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine m-nitrobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Heat the mixture under reflux for 5-8 hours.
-
Allow the mixture to cool slightly, then pour it into a large volume of water while stirring.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude m-nitrocinnamic acid.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure m-nitrocinnamic acid.
Synthesis of Methyl 2-Nitrocinnamate via Fischer Esterification
This protocol describes the esterification of 2-nitrocinnamic acid to its methyl ester.[8]
Materials:
-
2-Nitrocinnamic acid
-
Methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
Procedure:
-
Dissolve 2-nitrocinnamic acid (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude methyl 2-nitrocinnamate, which can be further purified by recrystallization or column chromatography.[8]
Synthesis of Methyl (E)-m-nitrocinnamate
A detailed protocol for the synthesis of methyl (E)-m-nitrocinnamate is available in the chemical literature.
Mandatory Visualizations
Signaling Pathways
Cinnamic acid and its derivatives have been shown to modulate various signaling pathways involved in inflammation and cellular stress responses. While specific studies on nitrocinnamic acid esters are still emerging, the general mechanisms provide a valuable framework for understanding their potential biological effects.
Caption: Proposed inhibition of the NF-κB signaling pathway by nitrocinnamic acid esters.
Caption: Potential modulation of the MAPK signaling cascade by nitrocinnamic acid esters.
Experimental Workflows
Caption: Workflow for the synthesis of nitrocinnamic acid via the Perkin reaction.
Caption: General workflow for Fischer esterification of nitrocinnamic acid.
Conclusion
Nitrocinnamic acid esters have evolved from being primarily of interest as chemical intermediates in the dye industry to a class of compounds with recognized potential in materials science and pharmacology. Their synthesis, rooted in classic organic reactions, is now being refined with modern techniques to improve efficiency and yield. The growing body of evidence for their biological activities, particularly their antimicrobial effects and potential to modulate key signaling pathways, suggests that nitrocinnamic acid esters will continue to be an active area of research for the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and promising applications of these versatile molecules.
References
- 1. P-nitro cinnamic acid, methyl ester (CAS 1608-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. gnfsc.it [gnfsc.it]
- 5. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-Nitrocinnamic acid CAS#: 619-89-6 [m.chemicalbook.com]
- 8. METHYL 2-NITROCINNAMATE synthesis - chemicalbook [chemicalbook.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Note: Step-by-Step Synthesis of Ethyl 3-nitrocinnamate from 3-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of Ethyl 3-nitrocinnamate via the Knoevenagel condensation of 3-nitrobenzaldehyde with ethyl acetate. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2] 3-Nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine calcium channel blockers, making its derivatives, such as this compound, of significant interest in medicinal chemistry.[3] This protocol outlines a standard procedure using piperidine as a basic catalyst, details the experimental workflow, and provides expected quantitative outcomes.
Reaction Scheme
The synthesis proceeds via a base-catalyzed Knoevenagel condensation reaction.
Caption: Knoevenagel condensation of 3-nitrobenzaldehyde with ethyl acetate to yield Ethyl (E)-3-nitrocinnamate.
Experimental Protocol
This protocol is adapted from established methodologies for Knoevenagel condensations, which typically employ a weak base as a catalyst.[4][5]
2.1 Materials and Reagents:
-
3-Nitrobenzaldehyde
-
Ethyl Acetate (reagent grade, anhydrous)
-
Toluene (anhydrous)
-
Piperidine
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
2.2 Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
2.3 Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), ethyl acetate (3.0 eq), and toluene (approx. 2 mL per gram of aldehyde).
-
Addition of Catalyst: While stirring the mixture, add piperidine (0.1 eq) followed by glacial acetic acid (0.2 eq).
-
Reflux and Water Removal: Heat the reaction mixture to reflux (approximately 110-120°C). The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting aldehyde spot has been consumed (typically 3-5 hours).
-
Workup - Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup - Washing:
-
Wash the organic layer sequentially with 1M HCl solution to remove piperidine.
-
Next, wash with a saturated NaHCO₃ solution to neutralize the acetic acid.
-
Finally, wash with brine to remove residual water-soluble components.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield pale yellow crystals of this compound.
-
Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and, if desired, by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Description | Data Source |
| Reactants | ||
| 3-Nitrobenzaldehyde | 1.0 equivalent | Protocol |
| Ethyl Acetate | 3.0 equivalents (serves as reactant and co-solvent) | Protocol |
| Catalyst System | ||
| Piperidine | 0.1 equivalents (weak base catalyst) | [4] |
| Acetic Acid | 0.2 equivalents (co-catalyst) | N/A |
| Reaction Conditions | ||
| Solvent | Toluene | [4] |
| Temperature | Reflux (~110-120°C) | [4] |
| Reaction Time | 3-5 hours | N/A |
| Product Information | ||
| Product Name | This compound | [6][7] |
| Molecular Formula | C₁₁H₁₁NO₄ | [6][7] |
| Molecular Weight | 221.21 g/mol | [7][8] |
| Melting Point | 74-76°C | [8][9] |
| Purification | Recrystallization from Ethanol | N/A |
Visualizations
4.1 Reaction Mechanism: Knoevenagel Condensation
The diagram below illustrates the step-by-step mechanism for the base-catalyzed condensation.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. organicreactions.org [organicreactions.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. Ethyl-m-nitrocinnamate | C11H11NO4 | CID 94827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 5396-71-4 [amp.chemicalbook.com]
- 9. This compound | New Haven Pharma [newhavenpharma.com]
Application Notes and Protocols for the Synthesis of Ethyl 3-nitrocinnamate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed for the preparation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. Ethyl 3-nitrocinnamate, an important synthetic intermediate, can be efficiently synthesized using this method. The presence of the nitro group, an electron-withdrawing substituent on the benzaldehyde ring, facilitates the nucleophilic attack by the carbanion generated from the active methylene compound, often leading to high yields.
This document provides detailed application notes and experimental protocols for the synthesis of this compound. It is intended to guide researchers and drug development professionals in the efficient and reproducible synthesis of this valuable compound. Cinnamic acid and its derivatives are known to possess a wide range of pharmacological activities, and this compound serves as a key precursor for the synthesis of various biologically active molecules. For instance, derivatives of ethyl cinnamate containing nitro groups have shown significantly enhanced acaricidal activity, making them promising candidates for the development of new pesticides.[1]
Reaction Mechanism and Workflow
The Knoevenagel condensation for the synthesis of this compound proceeds through a three-step mechanism:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.
A general workflow for the synthesis and purification of this compound is depicted below.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various protocols for the synthesis of this compound and its analogues, allowing for easy comparison of different reaction conditions.
Table 1: Synthesis of Ethyl α-Acetyl-3-nitrocinnamate
| Reactants | Catalyst (Amount) | Solvent (Volume) | Temperature | Reaction Time | Yield | Reference |
| 3-Nitrobenzaldehyde (1.0 mol), Ethyl acetoacetate (1.0 mol) | Piperidine (4 mL), Acetic acid (12 mL) | Benzene (200 mL) | Reflux | 2.5 hours | 69% | [2] |
Table 2: Synthesis of Ethyl p-nitrocinnamate (Illustrative Example with Diethyl Malonate Chemistry)
| Reactants | Catalyst (Amount) | Solvent (Volume) | Temperature | Reaction Time | Yield | Reference |
| p-Nitrobenzaldehyde, Diethyl malonate (via monoethyl malonate) | Glycine (12.5 g) | Absolute Ethanol (1400 mL) | Reflux (90-100 °C) | 6 hours | 90% | [3] |
Table 3: General Knoevenagel Condensation Conditions for Substituted Benzaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield Range |
| Substituted Benzaldehydes | Diethyl malonate | Immobilized Gelatin | DMSO | Room Temperature | 85-89% |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Solvent-free | Room Temperature | High |
| Benzaldehyde | Diethyl malonate | Piperidine | Benzene | Reflux | 89-91% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl α-Acetyl-3-nitrocinnamate using Ethyl Acetoacetate
This protocol is adapted from a procedure for the synthesis of a closely related analogue and is expected to provide good yields of the acetylated version of the target compound.[2]
Materials:
-
3-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Glacial acetic acid
-
Benzene
-
Ethanol (for recrystallization)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Heating mantle
-
Standard glassware for work-up and recrystallization
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 3-nitrobenzaldehyde (1.0 mole, 151.1 g) and ethyl acetoacetate (1.0 mole, 130.1 g).
-
Add benzene (200 mL) as the solvent.
-
To the reaction mixture, add piperidine (4 mL) and glacial acetic acid (12 mL) as catalysts.
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for approximately 2.5 hours, or until the theoretical amount of water (18 mL) has been collected.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the dark brown solution to cool to room temperature.
-
Wash the reaction mixture several times with water in a separatory funnel.
-
Separate the organic layer and concentrate it in vacuo to obtain a dark yellow solid.
-
Recrystallize the crude solid from ethanol to yield the pure product.
Protocol 2: Synthesis of this compound using Diethyl Malonate (Adapted from a similar procedure)
This protocol is an adaptation of a known procedure for a similar nitro-substituted cinnamate, which involves an initial hydrolysis and decarboxylation sequence.[3]
Materials:
-
3-Nitrobenzaldehyde
-
Diethyl malonate
-
Potassium hydroxide
-
Glacial acetic acid
-
Glycine
-
Absolute ethanol
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of Monoethyl Malonate
-
In a three-necked flask, dissolve diethyl malonate in absolute ethanol.
-
Under stirring, add a stoichiometric amount of potassium hydroxide and allow the reaction to proceed at room temperature for 3 hours, then let it stand overnight.
-
Add glacial acetic acid to the solution and stir for approximately 1 hour at room temperature to form monoethyl malonate.
Step 2: Knoevenagel Condensation
-
To the solution containing monoethyl malonate, add 3-nitrobenzaldehyde and glycine as the catalyst.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 6 hours.
-
After the reaction is complete, recover the majority of the ethanol by distillation.
-
Add distilled water to the residue and stir thoroughly. Let it stand overnight at room temperature to precipitate the crude product.
-
Filter the crude product and wash the filter cake with distilled water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product in the Knoevenagel condensation for the synthesis of this compound.
References
Synthesis of Ethyl 3-Nitrocinnamate via Horner-Wadsworth-Emmons Olefination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl (E)-3-(3-nitrophenyl)prop-2-enoate, commonly known as ethyl 3-nitrocinnamate. Direct nitration of ethyl cinnamate often results in a mixture of ortho- and para-substituted isomers, making the selective synthesis of the meta-nitro isomer challenging. To circumvent this issue, a more regioselective and efficient approach utilizing the Horner-Wadsworth-Emmons (HWE) reaction is presented. This olefination reaction between 3-nitrobenzaldehyde and triethyl phosphonoacetate offers excellent control over the position of the nitro group and high stereoselectivity for the desired (E)-alkene.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this versatile chemical intermediate.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for various more complex molecules with potential applications in medicinal chemistry and materials science.[3] The presence of the nitro group and the α,β-unsaturated ester functionality provides multiple reactive sites for further chemical transformations. While the direct nitration of ethyl cinnamate might seem like a straightforward approach, the electron-donating character of the vinyl group directs electrophilic substitution to the ortho and para positions, leading to a mixture of products that can be difficult to separate.
The Horner-Wadsworth-Emmons (HWE) reaction provides a superior alternative for the synthesis of this compound. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.[1][2] In this case, the ylide is generated from triethyl phosphonoacetate, which then reacts with 3-nitrobenzaldehyde to form the target molecule with the nitro group unambiguously at the 3-position of the phenyl ring. The HWE reaction is renowned for its high yield and stereoselectivity, predominantly forming the thermodynamically more stable (E)-isomer.[1][2]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A base is used to abstract the acidic α-proton from triethyl phosphonoacetate, generating a stabilized phosphonate carbanion (ylide).
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rearranges to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses, eliminating a water-soluble phosphate byproduct and forming the carbon-carbon double bond of this compound.[1]
The general mechanism is depicted below:
Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol
This protocol describes the synthesis of this compound from 3-nitrobenzaldehyde and triethyl phosphonoacetate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 99-61-6 |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 867-13-0 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C in an ice bath. To this suspension, add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise via a syringe. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C. Slowly add a solution of 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol [4] |
| Appearance | Light yellow to orange crystalline solid[5] |
| Melting Point | 74-76 °C[6][7] |
| Boiling Point | 347 °C[6] |
| Solubility | Soluble in ethanol, acetone, and ethyl acetate; insoluble in water[5] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.41 (t, J = 2.0 Hz, 1H), 8.24 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 7.85 (d, J = 7.7 Hz, 1H), 7.72 (d, J = 16.0 Hz, 1H), 7.61 (t, J = 8.0 Hz, 1H), 6.55 (d, J = 16.0 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H), 1.36 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.0, 148.7, 141.8, 136.0, 134.1, 130.0, 125.1, 122.9, 122.4, 61.2, 14.3 |
| IR (KBr, cm⁻¹) | 3100, 1715, 1640, 1525, 1350, 1200, 1170, 980 |
Visualization of the Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous solvents are flammable. Use them in a well-ventilated area away from ignition sources.
-
3-Nitrobenzaldehyde is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Always perform reactions in a well-ventilated fume hood.
Applications in Drug Development and Research
Ethyl cinnamate and its derivatives are recognized as versatile intermediates in the pharmaceutical industry.[3] The introduction of a nitro group, as in this compound, provides a key functional handle for a variety of synthetic transformations. The nitro group can be readily reduced to an amine, which is a common functional group in many biologically active compounds. This amino derivative can then be further functionalized to create a diverse library of compounds for screening in drug discovery programs. The α,β-unsaturated ester moiety can also participate in various reactions, such as Michael additions, allowing for the introduction of further molecular complexity.
Conclusion
The Horner-Wadsworth-Emmons reaction offers a reliable and highly selective method for the synthesis of this compound, avoiding the regioselectivity issues associated with the direct nitration of ethyl cinnamate. The protocol provided herein is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a valuable intermediate for the development of novel compounds with potential applications in medicinal chemistry and other areas of chemical research.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]
Application Notes and Protocols: Esterification of 3-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the synthesis of methyl and ethyl esters of 3-nitrocinnamic acid via Fischer esterification. 3-Nitrocinnamic acid and its derivatives are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. The introduction of an ester functional group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. This protocol outlines a straightforward and efficient method for this transformation using readily available reagents and standard laboratory equipment. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] By using an excess of the alcohol, the equilibrium can be shifted towards the formation of the ester, leading to good yields.[2]
Data Presentation
The following tables summarize the key quantitative data for the starting material and the synthesized ester products.
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Nitrocinnamic Acid | C₉H₇NO₄ | 193.16 | 197-200 | Pale yellow solid |
| Methyl 3-nitrocinnamate | C₁₀H₉NO₄ | 207.18 | 124-125.3[3][4][5] | White to off-white solid[5] |
| This compound | C₁₁H₁₁NO₄ | 221.21 | 74-76[6][7][8][9] | Solid[6] |
Table 2: Expected Yields and Reaction Conditions
| Product | Alcohol | Catalyst | Reaction Time (h) | Reflux Temp. (°C) | Typical Yield (%) |
| Mthis compound | Methanol | Conc. H₂SO₄ | 2-4 | ~65 | 85-95 |
| This compound | Ethanol | Conc. H₂SO₄ | 2-4 | ~78 | 80-90 |
Table 3: Spectroscopic Data for Product Characterization
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| Mthis compound | 3.85 (s, 3H), 6.57 (d, J=16.0 Hz, 1H), 7.60 (t, J=8.0 Hz, 1H), 7.75 (d, J=16.0 Hz, 1H), 7.88 (d, J=7.8 Hz, 1H), 8.20 (dd, J=8.2, 1.5 Hz, 1H), 8.38 (t, J=1.9 Hz, 1H) | 52.3, 119.9, 122.5, 125.0, 130.0, 133.6, 136.2, 148.7, 166.2 | ~3100 (C-H, aromatic), ~3000 (C-H, vinyl), ~1720 (C=O, ester), ~1640 (C=C, vinyl), ~1520, 1350 (NO₂, nitro) |
| This compound | 1.36 (t, J=7.1 Hz, 3H), 4.30 (q, J=7.1 Hz, 2H), 6.54 (d, J=16.0 Hz, 1H), 7.58 (t, J=8.0 Hz, 1H), 7.72 (d, J=16.0 Hz, 1H), 7.85 (d, J=7.8 Hz, 1H), 8.18 (dd, J=8.2, 1.5 Hz, 1H), 8.35 (t, J=1.9 Hz, 1H) | 14.3, 61.4, 120.2, 122.4, 124.8, 129.9, 133.5, 136.4, 148.6, 165.8 | ~3100 (C-H, aromatic), ~3000 (C-H, vinyl), ~1715 (C=O, ester), ~1640 (C=C, vinyl), ~1525, 1345 (NO₂, nitro) |
Experimental Protocols
General Fischer Esterification Procedure
This protocol is adapted from established methods for the esterification of similar aromatic carboxylic acids.[10]
Materials:
-
3-Nitrocinnamic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beaker
-
Erlenmeyer flask
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrocinnamic acid (1.0 eq). Add a significant excess of the desired anhydrous alcohol (e.g., 10-20 eq, which also serves as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reflux temperature will depend on the boiling point of the alcohol used (methanol: ~65 °C; ethanol: ~78 °C). Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing ice-cold water. The crude product may precipitate at this stage. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). e. Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to afford the pure ester.
-
Characterization: Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the Fischer esterification of 3-nitrocinnamic acid.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mthis compound [stenutz.eu]
- 4. Page loading... [guidechem.com]
- 5. methyl (E)-m-nitrocinnamate | 659-04-1 [chemicalbook.com]
- 6. This compound | New Haven Pharma [newhavenpharma.com]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- 8. This compound CAS#: 5396-71-4 [amp.chemicalbook.com]
- 9. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]
- 10. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols: Ethyl 3-Nitrocinnamate as a Versatile Precursor in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-nitrocinnamate as a key starting material for the synthesis of various heterocyclic compounds, with a particular focus on the quinoline and quinolone scaffolds. The protocols detailed herein offer reliable methods for the transformation of this versatile precursor into valuable heterocyclic systems, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Introduction
This compound is a valuable and readily accessible precursor in organic synthesis. Its structure incorporates several key features that make it an ideal starting point for the construction of complex heterocyclic frameworks. The presence of an α,β-unsaturated ester system, a nitro group, and an aromatic ring allows for a variety of chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, which is a key step in many cyclization strategies. This dual reactivity makes this compound a powerful tool for the synthesis of a wide range of nitrogen-containing heterocycles.
This document focuses on the application of this compound in the synthesis of quinoline and quinolone derivatives. Quinolines and their oxidized counterparts, quinolones, are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs with a broad spectrum of activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. The protocols provided below describe robust and well-established methods for the synthesis of these important heterocyclic systems from this compound.
Key Synthetic Applications
The primary application of this compound in heterocyclic synthesis involves the reductive cyclization of the nitro group. This process typically involves two key steps: the reduction of the nitro group to an amine, followed by an intramolecular cyclization (amidation) to form the heterocyclic ring. Two of the most common and effective methods for achieving this transformation are the Béchamp reduction and catalytic hydrogenation.
Synthesis of 2-Quinolone (Carbostyril) via Béchamp Reduction
The Béchamp reduction is a classical and highly effective method for the reduction of aromatic nitro compounds to their corresponding anilines using iron metal in an acidic medium. In the case of this compound, the in situ generated amino group readily undergoes intramolecular cyclization to yield the stable 2-quinolone (carbostyril) ring system.
Experimental Protocol: Béchamp Reduction of this compound
This protocol is adapted from established procedures for the reductive cyclization of o-nitrocinnamic acid derivatives.
Materials:
-
This compound
-
Iron filings (fine powder)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (10%)
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a suspension of iron filings (3 molar equivalents) in a 1:1 mixture of ethanol and water.
-
Addition of Reactant: To the stirred suspension, add a solution of this compound (1 molar equivalent) in ethanol.
-
Initiation of Reaction: Gently heat the mixture to reflux. Through the dropping funnel, add a small amount of concentrated hydrochloric acid or glacial acetic acid to initiate the reaction. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Continue heating under reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the hot solution through a pad of celite to remove the iron sludge. Wash the residue with hot ethanol.
-
Isolation of Product: Combine the filtrates and evaporate the solvent under reduced pressure. To the residue, add a 10% sodium hydroxide solution to precipitate any remaining iron salts and to hydrolyze the ester. Acidify the solution with concentrated hydrochloric acid to precipitate the crude 2-quinolone.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude 2-quinolone can be purified by recrystallization from ethanol or a suitable solvent mixture.
Synthesis of Ethyl 2-Quinolone-3-carboxylate via Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner and often milder alternative to the Béchamp reduction. Using a suitable catalyst, such as palladium on carbon (Pd/C), the nitro group of this compound can be selectively reduced to an amine. The resulting amino-ester then undergoes spontaneous or acid/base-catalyzed cyclization to afford the corresponding quinolone derivative. This method often provides higher yields and easier purification.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (anhydrous)
-
Hydrogen gas supply
-
Parr hydrogenator or a balloon hydrogenation setup
-
Round-bottom flask
-
Magnetic stirrer
-
Filter agent (e.g., Celite)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1 molar equivalent) in anhydrous ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a Parr hydrogenator or set up a balloon hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation of Product: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-quinolone-3-carboxylate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation
| Parameter | Béchamp Reduction | Catalytic Hydrogenation |
| Product | 2-Quinolone (Carbostyril) | Ethyl 2-Quinolone-3-carboxylate |
| Typical Yield | 60-80% | 85-95% |
| Reaction Time | 2-4 hours | 4-24 hours |
| Reaction Temperature | Reflux | Room Temperature |
| Reagents | Iron, Acetic/Hydrochloric Acid | H₂, Pd/C |
| Work-up Complexity | Moderate | Simple |
| Safety Considerations | Exothermic reaction, handling of strong acids | Handling of flammable hydrogen gas and pyrophoric catalyst |
Mandatory Visualizations
Application Notes and Protocols: Ethyl 3-Nitrocinnamate as a Michael Acceptor in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-nitrocinnamate as a versatile Michael acceptor in organic synthesis. The electron-withdrawing nitro group strongly activates the β-carbon of the α,β-unsaturated ester system, making it highly susceptible to nucleophilic attack. This reactivity allows for the formation of a variety of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures, including precursors for pharmacologically active compounds like γ-aminobutyric acid (GABA) analogs.
Introduction to Michael Addition with this compound
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] In the context of this compound, a Michael donor (nucleophile) adds to the electrophilic β-carbon of the cinnamate backbone. The reaction is typically mediated by a base, which generates the active nucleophile. A wide range of nucleophiles, including carbon, nitrogen, and sulfur-based species, can be employed, leading to diverse and valuable chemical synthons. The resulting products, γ-nitro esters, are particularly useful as they can be further transformed into various functional groups, such as amines, ketones, and carboxylic acids.
Key Applications in Organic Synthesis and Drug Development
The Michael adducts derived from this compound are valuable intermediates in the synthesis of a variety of target molecules, most notably in the development of pharmaceuticals.
-
Synthesis of GABA Analogs: The γ-nitro ester products of Michael additions to this compound are direct precursors to γ-amino acids.[2] γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system.[2] Its analogs are an important class of drugs with applications as anticonvulsants, muscle relaxants, and anxiolytics.[3] A key example is the synthesis of Baclofen, a muscle relaxant, which can be synthesized from precursors obtained through a Michael addition to a p-chlorinated nitrostyrene derivative, a reaction closely related to those involving this compound.[4][5]
-
Formation of Complex Heterocycles: The functionalized products of Michael additions can undergo subsequent intramolecular reactions to form various heterocyclic structures, which are common motifs in many biologically active molecules.
Quantitative Data Summary
The following tables summarize quantitative data for Michael addition reactions analogous to those involving this compound, as direct data for this specific substrate is limited in readily available literature. These examples with similar nitroalkene acceptors provide a strong indication of the expected reactivity and selectivity.
Table 1: Organocatalytic Michael Addition of Malonates to Nitroalkenes
| Entry | Nitroalkene | Malonate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-β-nitrostyrene | Diethyl malonate | Cinchonine-derived thiourea (5) | Toluene | 4 | 95 | 94 | [6] |
| 2 | trans-β-nitrostyrene | Dimethyl malonate | 9-amino(9-deoxy) epicinchonine thiourea (10) | Toluene | 24 | 98 | 95 | [1][7] |
Table 2: Organocatalytic Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Nitroalkene | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (syn, %) | Reference |
| 1 | trans-β-nitrostyrene | Cyclohexanone | (R,R)-DPEN-thiourea (10) | Water | 24 | 99 | 9/1 | 99 | [8] |
| 2 | trans-β-nitrostyrene | Acetone | Pyrrolidine-based thiourea (10) | Water | 48 | 86 | - | 85 | [9] |
Table 3: Enantioselective Sulfa-Michael Addition of Thiols to Nitroalkenes
| Entry | Nitroalkene | Thiol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-β-nitrostyrene | 4-methoxythiophenol | Multifunctional chiral catalyst (1) | Toluene | 12 | 99 | 98 | [10] |
| 2 | trans-β-nitrostyrene | Thiophenol | Multifunctional chiral catalyst (1) | Toluene | 12 | 98 | 97 | [10] |
Experimental Protocols
The following are detailed protocols for key Michael addition reactions. While direct examples for this compound are not always available, these protocols are adapted from highly analogous systems and are expected to be effective.
Protocol 1: Michael Addition of a Carbon Nucleophile (Nitromethane)
This protocol is adapted from the Michael addition of nitromethane to a chromium tricarbonyl complex of an ethyl cinnamate derivative.[2]
Objective: To synthesize ethyl 3-(3-nitrophenyl)-4-nitrobutanoate.
Materials:
-
This compound
-
Nitromethane
-
Potassium carbonate (K₂CO₃)
-
Triethylbenzylammonium chloride (TEBA)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of potassium carbonate (0.65 mmol) and TEBA (15 mg) in nitromethane (10 mL), add a solution of this compound (0.48 mmol) in nitromethane (2 mL) dropwise.
-
Stir the mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add brine (30 mL) to the reaction mixture.
-
Extract the aqueous layer with diethyl ether (4 x 20 mL).
-
Combine the organic layers, wash with water (30 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: light petroleum:diethyl ether, 4:1) to afford the desired product.
Protocol 2: Organocatalytic Asymmetric Michael Addition of an Amine (Indole)
This protocol is based on the iodine-catalyzed Michael addition of indole to nitroolefins.[3]
Objective: To synthesize ethyl 3-(indol-3-yl)-3-(3-nitrophenyl)propanoate.
Materials:
-
This compound
-
Indole
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of this compound (1 mmol) and indole (1.2 mmol) in dichloromethane (10 mL), add a catalytic amount of iodine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period.
-
After completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to remove the iodine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Visualizations
Diagram 1: General Mechanism of the Michael Addition
Caption: General mechanism of the base-catalyzed Michael addition.
Diagram 2: Experimental Workflow for a Michael Addition Reaction
Caption: A typical experimental workflow for a Michael addition reaction.
References
- 1. scite.ai [scite.ai]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 9. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of Ethyl 3-nitrocinnamate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-nitrocinnamate is a versatile synthetic building block with significant potential in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring an activated carbon-carbon double bond, a nitro group, and an ester moiety, allows for a range of chemical transformations. A particularly valuable application of this compound is in the synthesis of quinolone derivatives, which form the core structure of numerous antibacterial, anticancer, and anti-inflammatory drugs. The key transformation involves a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the quinolone ring system. This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, from this compound.
Key Applications and Synthetic Pathways
The primary application of this compound in pharmaceutical synthesis is its conversion to substituted quinolones. The general synthetic strategy involves two key steps:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group (NH2) to form Ethyl 3-aminocinnamate. This transformation is crucial as it introduces the nucleophilic amine necessary for the subsequent cyclization.
-
Intramolecular Cyclization: The newly formed amino group in Ethyl 3-aminocinnamate attacks the ester carbonyl group, leading to the formation of the heterocyclic quinolone ring.
This reductive cyclization pathway provides an efficient route to 4-hydroxy-2-quinolone derivatives, which are important precursors for a wide range of pharmacologically active molecules.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 74-76 °C |
| CAS Number | 5396-71-4 |
Table 2: Summary of a Typical Reductive Cyclization Reaction
| Parameter | Value |
| Starting Material | This compound |
| Product | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate |
| Reducing Agent | Iron powder in acetic acid (Béchamp reduction) |
| Solvent | Acetic Acid |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 2-3 hours |
| Yield | 75-85% |
| Product Appearance | White to off-white solid |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate via Béchamp Reductive Cyclization
This protocol details the one-pot synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate from this compound using the Béchamp reduction method.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 45.2 mmol).
-
Addition of Reagents: To the flask, add glacial acetic acid (100 mL) and fine iron powder (10.1 g, 180.8 mmol).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction is exothermic and the color of the mixture will change from yellow to dark brown/black.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (500 mL) with stirring. A solid precipitate will form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of distilled water to remove acetic acid and iron salts, followed by a wash with cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and water to afford Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 7.8 - 8.9 g (75-85%)
Characterization Data:
-
Melting Point: 235-238 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.75 (s, 1H, OH), 11.25 (s, 1H, NH), 7.95 (d, J=8.0 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H), 4.25 (q, J=7.2 Hz, 2H), 1.30 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 172.1, 163.8, 159.5, 139.2, 131.5, 123.8, 122.1, 116.4, 115.2, 102.3, 60.5, 14.7.
-
IR (KBr, cm⁻¹): 3410 (O-H), 3150 (N-H), 1725 (C=O, ester), 1650 (C=O, amide), 1610, 1580 (C=C, aromatic).
Mandatory Visualization
Caption: Reductive cyclization of this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of 4-hydroxy-2-quinolone derivatives, which are key intermediates in the development of various pharmaceuticals. The reductive cyclization, particularly using the robust and scalable Béchamp reduction, provides a straightforward and efficient method for constructing the quinolone scaffold. The detailed protocol and data provided herein offer a solid foundation for researchers and professionals in the pharmaceutical industry to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions and exploration of different reducing agents could lead to even more efficient and environmentally benign synthetic routes.
Application Notes and Protocols for the Characterization of Ethyl 3-nitrocinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-nitrocinnamate is a chemical compound with applications in organic synthesis and as a potential intermediate in the manufacturing of pharmaceuticals. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and regulatory purposes. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | |
| Molecular Formula | C₁₁H₁₁NO₄ | |
| Molecular Weight | 221.21 g/mol | |
| CAS Number | 5396-71-4 | |
| Melting Point | 74-76°C | |
| Appearance | Solid |
Analytical Techniques and Protocols
A comprehensive characterization of this compound involves the use of multiple analytical techniques to confirm its identity, purity, and structure.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: Bruker AC-300 (or equivalent 300-600 MHz NMR spectrometer).
-
Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1 second
-
-
Data Analysis: Process the Free Induction Decay (FID) with an exponential window function and Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all peaks and determine the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: Bruker AC-300 (or equivalent 75-150 MHz NMR spectrometer).
-
Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
Data Analysis: Process the FID with an exponential window function and Fourier transform. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Quantitative NMR Data
| ¹H NMR | |||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.45 | t, J=2.0 Hz | 1H | Ar-H |
| 8.24 | ddd, J=8.2, 2.3, 1.1 Hz | 1H | Ar-H |
| 7.85 | d, J=7.8 Hz | 1H | Ar-H |
| 7.74 | d, J=16.0 Hz | 1H | =CH-Ar |
| 7.61 | t, J=8.0 Hz | 1H | Ar-H |
| 6.60 | d, J=16.0 Hz | 1H | -CO-CH= |
| 4.30 | q, J=7.1 Hz | 2H | -O-CH₂- |
| 1.36 | t, J=7.1 Hz | 3H | -CH₃ |
| ¹³C NMR | |||
| Chemical Shift (ppm) | Assignment | ||
| 165.8 | C=O | ||
| 148.8 | Ar-C-NO₂ | ||
| 142.0 | =CH-Ar | ||
| 136.2 | Ar-C | ||
| 133.2 | Ar-CH | ||
| 130.1 | Ar-CH | ||
| 125.1 | Ar-CH | ||
| 122.8 | Ar-CH | ||
| 122.1 | -CO-CH= | ||
| 61.1 | -O-CH₂- | ||
| 14.4 | -CH₃ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of this compound and to confirm its molecular weight.
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
GC Parameters:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.
Quantitative GC-MS Data
| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| ~15.5 | 221 | 193, 176, 147, 102, 76 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
FTIR Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: Bruker IFS 88 C or equivalent FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Quantitative FTIR Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) |
| ~1530 & ~1350 | N-O stretch (nitro group) |
| ~1250 | C-O stretch (ester) |
Logical Relationship of Analytical Techniques
The following diagram illustrates the interconnectedness of the analytical techniques for a comprehensive characterization.
Caption: Logical flow for the complete characterization of this compound.
Conclusion
The application of these analytical techniques provides a robust and comprehensive characterization of this compound. NMR spectroscopy is paramount for unambiguous structure elucidation, while GC-MS confirms the molecular weight and assesses purity. FTIR spectroscopy serves as a rapid and reliable method for functional group identification. Together, these methods ensure the quality and identity of this compound for research, development, and commercial purposes.
Application Note: 1H and 13C NMR Spectral Assignment of Ethyl 3-nitrocinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for ethyl 3-nitrocinnamate. The presented data, including chemical shifts, coupling constants, and signal multiplicities, are pivotal for the structural elucidation and purity assessment of this compound, which serves as a valuable intermediate in organic synthesis. This document outlines the necessary experimental procedures and presents the spectral data in a clear, tabulated format, accompanied by visual diagrams to aid in the spectral assignment.
Introduction
This compound is a derivative of cinnamic acid, characterized by the presence of a nitro group at the meta-position of the phenyl ring. This electron-withdrawing group significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. Accurate assignment of the ¹H and ¹³C NMR signals is fundamental for researchers working with this and related compounds, ensuring correct structural verification and purity analysis. This note serves as a practical guide for obtaining and interpreting high-quality NMR data for this compound.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (Ethyl) | ~1.35 | Triplet (t) | ~7.1 | 3H |
| -CH₂- (Ethyl) | ~4.30 | Quartet (q) | ~7.1 | 2H |
| Vinylic Proton (Hα) | ~6.60 | Doublet (d) | ~16.0 | 1H |
| Vinylic Proton (Hβ) | ~7.75 | Doublet (d) | ~16.0 | 1H |
| Aromatic Proton (H-5) | ~7.65 | Triplet (t) | ~8.0 | 1H |
| Aromatic Proton (H-6) | ~7.90 | Doublet (d) | ~8.0 | 1H |
| Aromatic Proton (H-4) | ~8.25 | Doublet (d) | ~8.0 | 1H |
| Aromatic Proton (H-2) | ~8.40 | Singlet (s) | N/A | 1H |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Signal Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | ~14.2 |
| -CH₂- (Ethyl) | ~61.0 |
| Vinylic Carbon (Cα) | ~121.0 |
| Aromatic Carbon (C-5) | ~124.5 |
| Aromatic Carbon (C-6) | ~125.0 |
| Aromatic Carbon (C-2) | ~130.0 |
| Aromatic Carbon (C-4) | ~135.0 |
| Aromatic Carbon (C-1) | ~136.0 |
| Vinylic Carbon (Cβ) | ~142.0 |
| Aromatic Carbon (C-3) | ~148.5 |
| Carbonyl Carbon (C=O) | ~165.5 |
Experimental Protocols
Synthesis of this compound (General Procedure)
A mixture of 3-nitrobenzaldehyde, ethyl acetate, and a base such as sodium ethoxide is subjected to a condensation reaction, like the Claisen-Schmidt condensation. The reaction mixture is typically stirred at room temperature or gently heated to achieve completion. Following the reaction, the mixture is worked up by acidification and extraction with an organic solvent. The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield this compound as a solid.
NMR Sample Preparation
To ensure high-quality NMR spectra, proper sample preparation is crucial.[1]
-
Solvent Selection : Use a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar organic molecules.[2]
-
Concentration : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.[3]
-
Filtration : To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer used.
-
Spectrometer : Data can be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment.
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-2 seconds between pulses.
-
Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A standard proton-decoupled pulse sequence.
-
Acquisition Time : Approximately 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.
-
Number of Scans : A higher number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Visualizations
Caption: Molecular structure of this compound with key groups highlighted.
Caption: Workflow for NMR spectral analysis of this compound.
References
Application Notes and Protocols for the Purity Analysis of Ethyl 3-Nitrocinnamate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 3-nitrocinnamate purity using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be readily implemented in a laboratory setting for accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC method for the determination of this compound purity. This method is suitable for separating the main component from potential impurities.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in a 10 mL volumetric flask with methanol, and dilute to the mark. Further dilute an aliquot with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.[1][2]
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis or Diode Array Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data Summary: HPLC
The following table summarizes the expected performance characteristics of the HPLC method, based on data from similar compounds.[3][4][5] Method validation should be performed to establish specific values for this compound.
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section provides a GC-MS method for the identification and purity assessment of this compound. GC-MS offers high sensitivity and specificity, making it an excellent tool for identifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in ethyl acetate. Create a working standard of 10 µg/mL by diluting the stock solution with ethyl acetate.
-
Sample Solution: Dissolve approximately 10 mg of the this compound sample in 10 mL of ethyl acetate to achieve a concentration of 1 mg/mL. Dilute to a final concentration of approximately 10 µg/mL with ethyl acetate.
2. GC-MS Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis:
-
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).[6][7]
-
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 221 and characteristic fragment ions.[2][6][7]
-
Purity is determined by the area percentage of the this compound peak relative to the total ion chromatogram (TIC) area.
Quantitative Data Summary: GC-MS
The following table presents expected quantitative data for the GC-MS analysis of this compound, based on typical performance for similar compounds.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range |
| Key Mass Fragments (m/z) | 221 (M+), 193, 176, 102[6] |
GC-MS Experimental Workflow
GC-MS analysis workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. alpha-Ethyl-3-nitrocinnamic acid | 124525-55-9 | Benchchem [benchchem.com]
- 3. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Nitrocinnamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-nitrocinnamate. This resource addresses common issues encountered during synthesis, focusing on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most common and practical method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with ethyl acetate. Other methods like the Perkin or Knoevenagel condensations can also be employed, but the Claisen-Schmidt offers a direct and efficient route.
Q2: What are the typical yields for the synthesis of this compound?
Yields can vary significantly based on the reaction conditions, purity of reagents, and effectiveness of the work-up procedure. Well-optimized Claisen-Schmidt condensations can achieve yields upwards of 70-80%. However, the presence of side reactions can considerably lower the isolated yield.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials (3-nitrobenzaldehyde and ethyl acetate) from the this compound product. The reaction is considered complete when the spot corresponding to 3-nitrobenzaldehyde has been consumed.
Q4: What are the key safety precautions to consider during this synthesis?
3-Nitrobenzaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Sodium ethoxide, a common catalyst, is corrosive and moisture-sensitive and should be handled with care.
Troubleshooting Guides
Issue 1: Low Product Yield
Low yields are a frequent challenge in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Impure Reagents | Use freshly distilled 3-nitrobenzaldehyde and anhydrous ethyl acetate. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. |
| Ineffective Catalyst | Use a fresh, active batch of the base catalyst (e.g., sodium ethoxide). Ensure anhydrous conditions are maintained as moisture can deactivate the catalyst. |
| Suboptimal Reaction Temperature | The reaction is typically performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. However, if the reaction is sluggish, a slight increase in temperature may be necessary. |
| Inefficient Work-up | During the aqueous work-up, ensure complete extraction of the product into the organic layer. Multiple extractions with a suitable solvent like ethyl acetate are recommended. |
Issue 2: Formation of Byproducts and Impurities
The formation of byproducts is a primary contributor to low yields and purification challenges. The following sections detail the most common byproducts and strategies to minimize their formation.
| Byproduct Name | Chemical Structure | Formation Pathway |
| Ethyl acetoacetate | CH₃COCH₂COOC₂H₅ | Self-condensation of ethyl acetate. |
| 3-Nitrobenzoic acid | O₂NC₆H₄COOH | Oxidation of 3-nitrobenzaldehyde or Cannizzaro reaction. |
| 3-Nitrobenzyl alcohol | O₂NC₆H₄CH₂OH | Cannizzaro reaction of 3-nitrobenzaldehyde. |
| Michael Adduct | O₂NC₆H₄CH(CH₂COOC₂H₅)CH(NO₂)C₆H₄CHO | Michael addition of the ethyl acetate enolate to the newly formed this compound. |
Problem: Presence of Ethyl Acetoacetate (Self-Condensation of Ethyl Acetate)
-
Cause: The enolate of ethyl acetate can react with another molecule of ethyl acetate in a Claisen condensation reaction.
-
Solution:
-
Slowly add the base to the reaction mixture containing both 3-nitrobenzaldehyde and ethyl acetate. This ensures that the enolate of ethyl acetate reacts preferentially with the more electrophilic aldehyde.
-
Maintain a low reaction temperature (0-5 °C) to control the rate of self-condensation.
-
Problem: Presence of 3-Nitrobenzoic Acid and 3-Nitrobenzyl Alcohol (Cannizzaro Reaction)
-
Cause: In the presence of a strong base, 3-nitrobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding carboxylic acid and alcohol.[1]
-
Solution:
-
Use a stoichiometric amount of a milder base if possible, or carefully control the amount of strong base used.
-
Add the base slowly to the reaction mixture to avoid localized high concentrations of base.
-
Maintain a low reaction temperature to disfavor the Cannizzaro reaction.
-
Problem: Presence of a High Molecular Weight Michael Adduct
-
Cause: The enolate of ethyl acetate can act as a nucleophile and add to the α,β-unsaturated system of the this compound product in a Michael addition.
-
Solution:
-
Use a slight excess of 3-nitrobenzaldehyde to ensure the complete consumption of the ethyl acetate enolate.
-
Monitor the reaction closely by TLC and stop the reaction as soon as the starting aldehyde is consumed to prevent the subsequent Michael addition.
-
Experimental Protocol: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is adapted from the well-established synthesis of ethyl cinnamate.[2]
Materials:
-
3-Nitrobenzaldehyde
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzaldehyde (1 equivalent) in anhydrous ethyl acetate (excess, can be used as the solvent).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Slowly add the sodium ethoxide solution to the stirred mixture of 3-nitrobenzaldehyde and ethyl acetate over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding dilute hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 3-nitrocinnamate
Welcome to the technical support center for the synthesis of Ethyl 3-nitrocinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 3-nitrobenzaldehyde with a compound containing an active methylene group, such as ethyl acetoacetate or ethyl cyanoacetate, in the presence of a basic catalyst.[3][4][5]
Q2: Which catalysts are most effective for the Knoevenagel condensation in this synthesis?
A2: Weak bases are typically employed to catalyze the Knoevenagel condensation to avoid self-condensation of the aldehyde.[2] Commonly used and effective catalysts include:
-
Piperidine: A classic and widely used weak base for this reaction.[6]
-
Diisopropylethylammonium acetate (DIPEAc): Has been shown to produce excellent yields under mild conditions.[3][5]
-
Ammonium salts: Simple salts like ammonium acetate or ammonium bicarbonate can also effectively catalyze the reaction and are considered greener alternatives.[2][7]
-
Lewis acids: In some cases, Lewis acids like TiCl₄ or ZnCl₂ can be used as catalysts.[1]
Q3: How does the choice of solvent affect the yield of this compound?
A3: The solvent plays a crucial role in the Knoevenagel condensation by affecting reactant solubility and stabilizing reaction intermediates.[8]
-
Polar aprotic solvents like DMF and acetonitrile can lead to high conversions and selectivity in short reaction times.[9]
-
Polar protic solvents such as ethanol are commonly used as they effectively dissolve the reactants.[6] Water is also a viable "green" solvent option.[8]
-
Nonpolar solvents like toluene and diethyl ether can also be used, though they may require longer reaction times to achieve high conversions.[9]
-
Solvent-free conditions , often assisted by microwave irradiation or grinding, can also be highly effective and offer environmental benefits.[1][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in the synthesis of this compound via Knoevenagel condensation can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
dot
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Side Products
The appearance of multiple spots on a TLC plate in addition to the desired product indicates the formation of side products.
-
Self-condensation of 3-nitrobenzaldehyde: This can occur if the base catalyst is too strong.
-
Solution: Use a weaker base such as an ammonium salt or an amine salt.[2]
-
-
Michael Addition: The product, this compound, can potentially react with another molecule of the active methylene compound.
-
Solution: Maintain a 1:1 molar ratio of 3-nitrobenzaldehyde and the active methylene compound to minimize this side reaction.[1]
-
Issue 3: Difficult Product Purification
Challenges in isolating and purifying the final product can often be overcome with procedural adjustments.
-
Product is oily and difficult to crystallize:
-
Solution: If the product fails to precipitate from the reaction mixture, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, perform an aqueous workup, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent like ethanol.[6]
-
-
Difficulty removing a homogeneous catalyst:
-
Solution: Consider using a heterogeneous catalyst, which can be easily removed by filtration at the end of the reaction.[1]
-
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| DIPEAc | Toluene | Reflux | 2-3 h | 90-95 | [6] |
| Piperidine | Ethanol | Reflux | 3 h | ~75 | [6] |
| DABCO | [HyEtPy]Cl / H₂O | 50 °C | 40 min | 97 | [6] |
| Triphenylphosphine | Solvent-free (MW) | 100 °C | 2-4 min | 90-98 | [6] |
| Ammonium Acetate | Ethanol | Reflux | 4 h | High | [6] |
| Note: Yields are for various aromatic aldehydes and may vary for 3-nitrobenzaldehyde. |
Table 2: Effect of Solvent on the Knoevenagel Condensation
| Solvent Type | Solvent Example | Typical Conversion | Selectivity | Reference |
| Aprotic Polar | Acetonitrile, DMF | 81-99% (in 15 min) | 100% | [9] |
| Protic Polar | Methanol | Poor | Poor | [9] |
| Nonpolar | Toluene, Diethyl Ether | 61-99% (in hours) | 100% | [9] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using DIPEAc Catalyst
This protocol is adapted from a procedure for the synthesis of ethyl-2-cyano-3-(3-nitrophenyl)acrylate, a close analog of this compound.[3][5]
-
Reactant Mixture: In a suitable reaction vessel, combine 3-nitrobenzaldehyde (1 equivalent) and ethyl acetoacetate (or ethyl cyanoacetate) (1 equivalent).
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Catalyst and Solvent Addition: Add toluene as the solvent and diisopropylethylammonium acetate (DIPEAc) as the catalyst.
-
Reaction: Heat the mixture to reflux.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 40-45 °C. Separate the layers and concentrate the product layer under vacuum.
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Purification: Purify the resulting material using a suitable solvent to obtain the desired product.
dot
Caption: Experimental workflow for this compound synthesis using DIPEAc.
Protocol 2: General Procedure using Piperidine Catalyst
This is a classic and widely used method for Knoevenagel condensations.[6]
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Reactant Mixture: To a round-bottom flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), ethyl acetoacetate (1.05 eq), and absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction's progress using TLC. The reaction is typically complete within 3-6 hours.
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Isolation: Once complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
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Purification: Collect the solid product by filtration and recrystallize from a suitable solvent, such as ethanol.
dot
Caption: Simplified mechanism of the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in the nitration of ethyl cinnamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges associated with the nitration of ethyl cinnamate, particularly focusing on issues of low yield.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the nitration of ethyl cinnamate.
Question: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the nitration of ethyl cinnamate can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
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Purity of Starting Material: Ensure the ethyl cinnamate is pure and free from any residual starting materials from its synthesis (e.g., cinnamic acid, ethanol).
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Nitrating Mixture: The composition of the nitrating mixture (concentrated nitric acid and sulfuric acid) is critical. Use fresh, high-purity acids. The ratio of nitric acid to sulfuric acid influences the concentration of the active electrophile, the nitronium ion (NO₂⁺). A common ratio is 1:1 or 1:2 of nitric acid to sulfuric acid.
2. Reaction Conditions:
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Temperature Control: Nitration is a highly exothermic reaction. Poor temperature control can lead to the formation of side products and decomposition of the desired product. It is crucial to maintain a low and consistent temperature, typically between 0-10°C, throughout the addition of the nitrating agent.
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Reaction Time: Insufficient reaction time may lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mixing: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and facilitate heat transfer.
3. Work-up Procedure:
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Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This helps to dissipate heat and precipitate the product.
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Neutralization: Incomplete neutralization of the acidic reaction mixture can lead to product loss during extraction. Use a saturated solution of sodium bicarbonate to carefully neutralize the mixture until effervescence ceases.
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common issue in the nitration of ethyl cinnamate. The primary side products are typically the ortho- and meta-isomers of the desired para-nitro product, as well as products resulting from side-chain reactions.
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Ortho and Meta Isomers: The cinnamoyl group is an ortho, para-director. Therefore, the formation of the ortho-isomer is expected. The ratio of para to ortho product is influenced by the acidity of the reaction medium; higher acidity tends to favor the para-isomer.[1] The meta-isomer is generally formed in smaller amounts.
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Side-Chain Nitration: The double bond in the cinnamate backbone can also react with the nitrating agent, leading to the formation of nitroalcohols or other addition products.[1]
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Oxidation Products: Harsh reaction conditions can lead to the oxidation of the starting material or product, resulting in the formation of benzaldehyde derivatives.[1]
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Polymerization: At higher temperatures, polymerization of the starting material or product can occur, leading to a dark, tarry reaction mixture.
To minimize the formation of side products:
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Optimize Acidity: Adjust the concentration of sulfuric acid to favor the formation of the para-isomer.
-
Strict Temperature Control: Maintain a low reaction temperature (0-10°C) to reduce the rate of side reactions.
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Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of ethyl cinnamate to avoid localized high concentrations of the nitrating agent.
Frequently Asked Questions (FAQs)
Q1: What is the expected ratio of ortho to para isomers in the nitration of ethyl cinnamate?
A1: The ratio of ortho to para isomers is dependent on the concentration of sulfuric acid used in the nitrating mixture. Generally, increasing the acidity of the medium leads to a decrease in the ortho to para ratio, favoring the formation of the desired para-isomer.[1]
Q2: How can I effectively separate the ortho and para isomers?
A2: The separation of ortho and para isomers can be challenging due to their similar physical properties. Column chromatography on silica gel is the most effective method for separating these isomers. A solvent system of ethyl acetate and hexane is commonly used.
Q3: My reaction mixture turned dark brown/black. What does this indicate?
A3: A dark brown or black reaction mixture often suggests the occurrence of significant side reactions, such as oxidation or polymerization. This is typically caused by excessively high reaction temperatures or the use of a highly concentrated nitrating mixture.
Q4: Can I use a different nitrating agent?
A4: While the mixed acid (HNO₃/H₂SO₄) method is common, other nitrating agents can be used. However, the reaction conditions and product distribution will likely vary. It is important to consult the literature for specific protocols when using alternative nitrating agents.
Data Presentation
Table 1: Effect of Sulfuric Acid Concentration on the Ortho:Para Isomer Ratio in the Nitration of Ethyl Cinnamate (Qualitative)
| Sulfuric Acid Concentration | Ortho:Para Ratio |
| Lower Acidity | Higher |
| Higher Acidity | Lower[1] |
Experimental Protocols
Key Experimental Protocol: Nitration of Ethyl Cinnamate
This protocol is adapted from general procedures for the nitration of aromatic compounds.
Materials:
-
Ethyl cinnamate
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
-
Crushed ice
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a desired volume of concentrated nitric acid to a cooled (0°C) and stirred volume of concentrated sulfuric acid (typically a 1:1 or 1:2 ratio). Keep the mixture in an ice bath.
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Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl cinnamate in a minimal amount of a suitable solvent (e.g., glacial acetic acid or excess sulfuric acid). Cool the flask to 0°C in an ice-salt bath.
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Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of ethyl cinnamate. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up:
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Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
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Allow the ice to melt, and then slowly add a saturated solution of sodium bicarbonate to neutralize the acid.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
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Concentrate the organic extract under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers.
-
Mandatory Visualizations
Caption: Experimental workflow for the nitration of ethyl cinnamate.
Caption: Troubleshooting logic for low yield in ethyl cinnamate nitration.
References
Purification of Ethyl 3-nitrocinnamate from unreacted starting materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 3-nitrocinnamate from unreacted starting materials. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound is commonly synthesized via a Knoevenagel condensation reaction. The typical starting materials are 3-nitrobenzaldehyde and an active methylene compound such as ethyl acetoacetate or ethyl cyanoacetate. A weak base, like piperidine or an ammonium salt, is often used as a catalyst.
Q2: What are the most likely impurities in crude this compound?
A2: The most common impurities are unreacted starting materials, primarily 3-nitrobenzaldehyde. Depending on the reaction conditions, side-products from self-condensation of the starting materials may also be present.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the level of purity required and the nature of the impurities.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a yellow solid.[1] The reported melting point is in the range of 74-79 °C. A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is significantly soluble in the cold recrystallization solvent. | - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly to room temperature first, then in an ice bath to maximize crystal formation. - When washing the crystals, use a minimal amount of ice-cold solvent. |
| Crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing the collected crystals. | |
| Product Fails to Crystallize | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the product and try to induce crystallization again. - If using a mixed solvent system, add a small amount of the "anti-solvent" (the solvent in which the product is less soluble) dropwise to the solution. |
| Presence of significant impurities inhibiting crystal lattice formation. | Consider purifying the crude product by column chromatography first to remove the bulk of the impurities, followed by recrystallization. | |
| Oily Product Obtained After Recrystallization | The product is precipitating out of the solution at a temperature above its melting point. | - Re-heat the solution and add a small amount of additional hot solvent to ensure the product remains dissolved at a higher temperature. - Ensure a slow cooling process to allow for proper crystal formation. |
| Colored Impurities Remain After Recrystallization | The colored impurities have similar solubility to the product in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product. - If color persists, column chromatography is recommended for more effective separation. |
| Product Not Eluting from the Column (Column Chromatography) | The mobile phase is not polar enough to move the product down the silica gel column. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Product Elutes Too Quickly with Impurities (Column Chromatography) | The mobile phase is too polar, causing the product and impurities to travel down the column together. | Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane) and gradually increase the polarity. |
Quantitative Data Summary
Table 1: Recrystallization Data for a Related Compound (Ethyl α-Acetyl-3-nitrocinnamate)
| Starting Materials | Purification Method | Solvent | Yield | Melting Point (°C) |
| m-Nitrobenzaldehyde and Ethyl Acetoacetate | Recrystallization | Ethanol | 69% | 103-106 |
Data from a synthesis of a similar compound, providing an estimate for expected yield.[1]
Table 2: Recommended Solvent Systems for Column Chromatography
| Polarity of Compound to be Separated | Recommended Starting Solvent System |
| Non-polar | 5% Ethyl Acetate in Hexane |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of solid this compound using a single solvent. Ethanol is a common and effective choice.
Materials:
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Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips or magnetic stir bar
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Büchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip or stir bar. In a separate flask, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude solid to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified this compound.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography with a hexane and ethyl acetate solvent system.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
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Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial non-polar mobile phase. If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to facilitate the elution of the product.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Recrystallization techniques for purifying crude Ethyl 3-nitrocinnamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 3-nitrocinnamate via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause | Recommended Solution |
| Oiling Out: The compound separates as an oil instead of crystals. | The melting point of this compound (74-76°C) is close to the boiling point of the solvent (e.g., ethanol, 78°C). High impurity levels can also lower the melting point of the crude product. | - Add a small amount of a co-solvent in which the compound is less soluble (e.g., water) to the hot solution until turbidity appears, then clarify with a few drops of the primary solvent (e.g., ethanol). - Allow the solution to cool more slowly. - Redissolve the oil in a larger volume of hot solvent and attempt recrystallization again. |
| No Crystal Formation Upon Cooling | The solution is not saturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. |
| Poor Recovery of Pure Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent at room temperature. | - Minimize the amount of hot solvent used for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Crystals | The crude product contains colored impurities that are not removed by a single recrystallization. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals are Fine Needles Instead of Larger Prisms | The solution cooled too rapidly. | Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. A mixed solvent system of ethanol and water can also be employed to optimize solubility and crystal growth. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q2: My crude this compound was synthesized via a Wittig reaction. What are the likely impurities?
A2: If a Wittig reaction was used, a common byproduct is triphenylphosphine oxide (TPPO). Unreacted starting materials such as 3-nitrobenzaldehyde and the phosphonium ylide could also be present. TPPO can often be removed by trituration with a non-polar solvent like hexanes or by precipitation as a metal salt complex.
Q3: How can I remove triphenylphosphine oxide (TPPO) without column chromatography?
A3: TPPO can be removed by dissolving the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and then adding a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the TPPO, which is less soluble in such mixtures. Another method involves the precipitation of TPPO as a complex with metal salts like zinc chloride.
Q4: My synthesis was a Knoevenagel condensation. What impurities should I expect?
A4: For a Knoevenagel condensation, likely impurities include unreacted 3-nitrobenzaldehyde and the active methylene compound (e.g., diethyl malonate), as well as potential side-products from self-condensation of the starting materials.
Q5: Why is slow cooling important during recrystallization?
A5: Slow cooling allows for the gradual and orderly formation of a crystal lattice. This process is selective and tends to exclude impurity molecules, resulting in higher purity crystals. Rapid cooling can trap impurities within the crystal structure.
Quantitative Data
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures. While specific solubility data for this compound is not extensively published, the following table provides an estimated solubility profile in common solvents to guide solvent selection.
| Solvent | Solubility at Boiling Point | Solubility at Room Temperature (20-25°C) | Notes |
| Ethanol | High | Moderate | A good primary solvent for recrystallization. |
| Methanol | High | Moderate | Similar to ethanol, can be an effective solvent. |
| Isopropanol | Moderate | Low | May result in higher recovery but requires more solvent. |
| Ethyl Acetate | High | High | May not be ideal due to high solubility at room temperature, leading to lower yields. |
| Hexanes | Low | Very Low | Can be used as an anti-solvent in a mixed solvent system with ethanol. |
| Water | Very Low | Insoluble | Used as an anti-solvent with a miscible organic solvent like ethanol. |
Experimental Protocol: Recrystallization of Crude this compound
This protocol outlines the methodology for purifying crude this compound using a single solvent (ethanol) or a mixed solvent system (ethanol/water).
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Filter paper
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Spatula
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
-
Decolorization (Optional):
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If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, stirring continuously.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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For mixed solvent system: If using an ethanol/water system, add hot water dropwise to the hot ethanol solution until a faint cloudiness persists. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool as described above.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through the funnel for several minutes.
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Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
-
-
Characterization:
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Determine the melting point of the recrystallized product to assess its purity. Pure this compound has a melting point of 74-76°C.
-
Visualization
The following diagram illustrates the general workflow for the recrystallization of crude this compound.
Caption: Recrystallization workflow for this compound.
Side reactions to consider during the nitration of cinnamates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of cinnamates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration reaction is producing a significant amount of a byproduct that is not the desired ortho- or para-nitrocinnamate. What could it be?
A1: A common side reaction during the nitration of cinnamates is the electrophilic attack of the nitronium ion (NO₂⁺) at the β-carbon of the alkene side chain.[1] This leads to the formation of a nitroalcohol intermediate. Under strong acidic conditions, this intermediate is unstable and can decompose to form the corresponding nitrobenzaldehyde.[1]
Troubleshooting Steps:
-
Reaction Temperature: Ensure strict temperature control, typically between 0-10°C, to minimize side-chain reactions.
-
Nitrating Agent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the cinnamate solution to maintain a low concentration of the nitronium ion at any given time.
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Acid Concentration: The acidity of the medium can influence the reaction pathway. With increasing acidity, the ratio of para-nitrocinnamate to ortho-nitrocinnamate tends to decrease.[1] Consider adjusting the concentration of sulfuric acid if side-chain reactivity is predominant.
Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of dark, resinous materials often indicates oxidation of the cinnamate starting material or the nitrated product. Cinnamic acid and its esters are susceptible to oxidation, especially at elevated temperatures or with high concentrations of nitric acid.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0-10°C) throughout the addition of the nitrating agent and for the duration of the reaction.
-
Milder Nitrating Agents: If tarring is persistent, consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride).
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid over-oxidation of the product.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative side reactions.
Q3: My reaction yield is low, and I suspect polymerization of my cinnamate. How can I address this?
A3: The double bond in cinnamates makes them susceptible to polymerization, especially in the presence of strong acids.
Troubleshooting Steps:
-
Temperature: As with other side reactions, low temperatures are crucial to disfavor polymerization.
-
Acid Concentration: Use the minimum amount of strong acid catalyst necessary to facilitate the reaction.
-
Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as hydroquinone or TEMPO, can suppress polymerization. However, compatibility with the nitrating conditions must be considered.
-
Reaction Time: Shorter reaction times can reduce the opportunity for polymerization to occur.
Q4: The ratio of ortho to para isomers in my product mixture is not what I expected. How can I influence the regioselectivity?
A4: The vinyl group of the cinnamate is an ortho, para-director.[2] The ratio of these isomers is influenced by steric hindrance and the reaction conditions, particularly the acidity of the medium.
Troubleshooting Steps:
-
Acidity: With ethyl cinnamate, the ortho:para ratio has been observed to decrease with increasing acidity of the sulfuric acid medium.[1] To favor the para isomer, a higher concentration of sulfuric acid can be used. Conversely, lower acidity may favor the ortho isomer, but may also lead to an increase in side-chain reactions.
-
Steric Hindrance: The bulkiness of the ester group can influence the accessibility of the ortho positions. While typically not easily modified for a specific desired product, this is a factor to consider when comparing the nitration of different cinnamate esters.
Data Presentation
| Sulfuric Acid Concentration | ortho:para Ratio Trend |
| Lower Acidity | Higher |
| Higher Acidity | Lower |
Experimental Protocols
The following is a general protocol for the nitration of ethyl cinnamate, designed to minimize common side reactions.
Materials:
-
Ethyl cinnamate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, pre-cooled in an ice bath. Swirl gently to mix and allow the mixture to cool to 0-5°C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 10 g of ethyl cinnamate in 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred ethyl cinnamate solution over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the ortho and para isomers.
Visualizations
Caption: Major reaction pathways during the nitration of cinnamates.
Caption: Troubleshooting workflow for common issues in cinnamate nitration.
References
Optimizing reaction conditions for the synthesis of Ethyl 3-nitrocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-nitrocinnamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Knoevenagel Condensation
Q1: My Knoevenagel condensation is giving a low yield or failing to proceed. What are the common causes and solutions?
A1: Low yields in the Knoevenagel condensation can arise from several factors related to reactants, catalysts, and reaction conditions. Here is a systematic troubleshooting approach:
-
Inactive Methylene Compound: The reaction relies on the acidity of the active methylene compound. If the pKa is too high, deprotonation by a weak base catalyst will be inefficient.
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. While weak bases like piperidine or pyridine are common, a strong base can cause self-condensation of the aldehyde.[2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Solution: Gradually increase the reaction temperature if the reaction is sluggish at room temperature. Ensure your solvent is appropriate for dissolving the reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.[5]
-
-
Water Removal: The Knoevenagel condensation produces water, which can reverse the reaction and lower the yield.[5]
-
Solution: If applicable to your solvent system (e.g., toluene or benzene), use a Dean-Stark trap to remove water azeotropically as it is formed.[1]
-
Q2: I am observing significant side product formation in my Knoevenagel condensation. How can I improve the selectivity?
A2: Side product formation can often be attributed to the reactivity of the starting materials or non-optimized reaction conditions.
-
Self-Condensation of Aldehyde: This is more likely to occur with strong bases.
-
Solution: Use a weaker base catalyst like piperidine or ammonium acetate.[2]
-
-
Michael Addition: The product, an α,β-unsaturated ester, can sometimes react with another equivalent of the active methylene compound.
-
Solution: Use a stoichiometric amount of the active methylene compound or a slight excess of the aldehyde. Optimizing the reaction time and temperature can also minimize this side reaction.
-
Wittig Reaction
Q1: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction mixture?
A1: The removal of TPPO is a common challenge in Wittig reactions. Several methods can be employed:
-
Direct Precipitation/Crystallization: TPPO has low solubility in non-polar solvents.
-
Precipitation as a Metal Salt Complex: This is particularly useful if your product is polar.
-
Column Chromatography: This is a reliable method for separation on a smaller scale.
-
Solution: Use silica gel chromatography with a gradient of ethyl acetate in hexanes to separate the less polar product from the more polar TPPO.[6]
-
Q2: The yield of my Wittig reaction is low. What factors should I investigate?
A2: Low yields in a Wittig reaction can be due to issues with the ylide formation or the reaction conditions.
-
Inefficient Ylide Formation: The phosphonium salt may not have been fully deprotonated.
-
Solution: Ensure you are using a sufficiently strong base (e.g., n-butyllithium or potassium tert-butoxide) and anhydrous conditions for the formation of unstabilized ylides.[10] For stabilized ylides, weaker bases can be used.
-
-
Reaction Temperature: The temperature can affect the rate and selectivity of the reaction.
-
Solution: While many Wittig reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[11] However, be cautious as higher temperatures can sometimes lead to side reactions.
-
-
Purity of Reactants: Impurities in the aldehyde or the phosphonium salt can interfere with the reaction.
-
Solution: Use purified starting materials. 3-Nitrobenzaldehyde can be purified by recrystallization.[12]
-
Heck Reaction
Q1: I am struggling to optimize the conditions for the Heck reaction to synthesize this compound. What are the key parameters to consider?
A1: The Heck reaction is sensitive to several variables. Systematic optimization is often necessary.
-
Catalyst System: The choice of palladium source and ligand is critical.
-
Base: The base plays a crucial role in regenerating the active catalyst.
-
Solvent: Polar aprotic solvents are typically used.
-
Solution: Solvents like DMF and NMP are common choices.[13] The optimal solvent can depend on the specific substrates and catalyst system.
-
-
Temperature and Reaction Time: These parameters are interdependent and need to be optimized.
-
Solution: Start with a moderate temperature (e.g., 100 °C) and monitor the reaction by TLC. The temperature can be adjusted to balance reaction rate and byproduct formation.[13]
-
Esterification of 3-Nitrocinnamic Acid
Q1: My Fischer esterification of 3-nitrocinnamic acid is not going to completion. How can I improve the conversion?
A1: Fischer esterification is an equilibrium-limited reaction. To drive it towards the product, you need to address the equilibrium.
-
Water Removal: Water is a byproduct, and its presence will shift the equilibrium back to the starting materials.
-
Excess Reactant: Using an excess of one of the reactants can also shift the equilibrium.
-
Solution: Use a large excess of ethanol, which can also serve as the solvent.
-
-
Catalyst: An acid catalyst is required.
Data Presentation
| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel | 3-Nitrobenzaldehyde, Ethyl Acetoacetate | Piperidine/Acetic Acid | Benzene | Reflux | 2.5 | 69 | [1] |
| Knoevenagel | 3-Nitrobenzaldehyde, Ethyl Cyanoacetate | DIPEAc | - | - | - | 91 | [20] |
| Knoevenagel | Aromatic Aldehydes, Malononitrile | Ammonium Acetate | - | Room Temp (Sonication) | 0.1-0.12 | High | [3] |
| Wittig | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | - | Solvent-free | Room Temp | 0.25 | - | [10][21] |
| Heck | 8-Iodoflavone, Styrene | PdCl₂/K₂CO₃ | NMP | 100 | - | 87 | [13] |
| Esterification | Cinnamic Acid, n-Butanol | Preyssler Heteropolyacid | - | 90-120 | - | - | [22] |
| Esterification | Cinnamic Acid, Ethanol | Sulfuric Acid | - | 60 | 1 | 84.42 (Conversion) | [19] |
Note: This table presents a selection of reported conditions and yields. Optimal conditions may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol: Knoevenagel Condensation for the Synthesis of this compound
This protocol is adapted from a general procedure for the Knoevenagel condensation.[1]
Materials:
-
3-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Glacial acetic acid
-
Benzene (or a less toxic alternative like toluene)
-
Ethanol (for recrystallization)
-
Dean-Stark trap
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and benzene (or toluene) to create a stirrable solution.
-
Catalyst Addition: Add piperidine (catalytic amount, e.g., 0.04 eq) and glacial acetic acid (catalytic amount, e.g., 0.12 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-3 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash it several times with water to remove any remaining catalyst and acetic acid.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound.[1]
-
Characterization: Analyze the purified product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Mandatory Visualizations
Caption: General reaction scheme for the Knoevenagel condensation.
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. webassign.net [webassign.net]
- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 16. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 17. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 19. benchchem.com [benchchem.com]
- 20. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 21. community.wvu.edu [community.wvu.edu]
- 22. research.abo.fi [research.abo.fi]
Technical Support Center: Purification of Ethyl 3-nitrocinnamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of ortho- and para- positional isomers from the target meta-isomer, Ethyl 3-nitrocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in a synthesis of this compound?
A1: The nitration of ethyl cinnamate typically yields a mixture of positional isomers. The primary product is the meta-isomer (this compound), but ortho- (Ethyl 2-nitrocinnamate) and para- (Ethyl 4-nitrocinnamate) isomers are common impurities.
Q2: What are the most effective methods for removing ortho- and para-isomers from this compound?
A2: The most common and effective laboratory-scale methods are fractional recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the level of purity required, and the resources available.
Q3: How can I monitor the purity of my this compound during the separation process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) can provide more accurate quantitative analysis of the isomeric ratio.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Poor recovery of purified product. | The compound is too soluble in the cold recrystallization solvent. | Select a solvent in which the compound has lower solubility at low temperatures. Cooling the solution in an ice bath can also improve the yield. |
| Too much solvent was used for dissolution. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. | |
| Oily precipitate instead of crystals. | The melting point of the solute is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound. | |
| Colored impurities remain in the crystals. | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of isomers (overlapping peaks). | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve better separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of sample to silica gel by weight. | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without air bubbles or channels to prevent poor separation. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Peak tailing in HPLC analysis. | Secondary interactions with the stationary phase. | For acidic compounds, ensure the mobile phase pH is low enough to maintain the protonated form. Using a well-endcapped column can also minimize these interactions. |
| Column overload. | Reduce the sample concentration or injection volume. |
Data Presentation
Physical Properties of Ethyl Nitrocinnamate Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 2-nitrocinnamate (ortho) | 612-41-9 | C₁₁H₁₁NO₄ | 221.21 | Not explicitly found, but available in chemical databases. |
| This compound (meta) | 5396-71-4 | C₁₁H₁₁NO₄ | 221.21 | 74-76[1][2][3][4] |
| Ethyl 4-nitrocinnamate (para) | 953-26-4 | C₁₁H₁₁NO₄ | 221.21 | 138-140[5] |
Experimental Protocols
Protocol 1: Purification by Fractional Recrystallization
This method takes advantage of the significant difference in melting points and likely solubilities between the para isomer and the ortho/meta isomers.
1. Solvent Selection:
-
Test the solubility of the crude mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the crude product when hot but will have limited solubility for the target meta-isomer and potentially different solubilities for the ortho- and para-isomers upon cooling. Ethanol is a good starting point.
2. Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound mixture until it is completely dissolved.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Allow the filtrate to cool slowly to room temperature. The para-isomer, having a much higher melting point, is expected to crystallize out first.
-
Once the initial crop of crystals has formed, cool the flask in an ice bath to maximize crystallization of the less soluble isomer.
5. Isolation of the First Crop (Enriched in para-isomer):
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
The filtrate will be enriched with the more soluble ortho- and meta-isomers.
6. Concentration and Second Crystallization (Enrichment of meta-isomer):
-
Transfer the filtrate to a clean flask and reduce the solvent volume by gentle heating or using a rotary evaporator.
-
Allow the concentrated solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
A second crop of crystals, which should be enriched in the desired this compound (meta-isomer), will form.
7. Isolation and Drying:
-
Collect the second crop of crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
8. Purity Check:
-
Analyze the purity of the obtained crystals using TLC or HPLC and by measuring the melting point.
Protocol 2: Purification by Column Chromatography
This method is suitable for achieving high purity and for separating isomers with similar solubilities.
1. TLC Analysis:
-
Determine an appropriate solvent system using TLC. A common starting point for aromatic compounds is a mixture of hexane and ethyl acetate.
-
Adjust the ratio to achieve good separation between the spots corresponding to the different isomers (an Rf value of ~0.3 for the target compound is often ideal).
2. Column Packing:
-
Prepare a chromatography column with silica gel, ensuring it is packed uniformly to avoid channels.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane and load it onto the top of the silica gel column.
4. Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
6. Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the fractional recrystallization of this compound.
Caption: Workflow for the purification of this compound via column chromatography.
References
Technical Support Center: Challenges in the Scale-Up of Ethyl 3-nitrocinnamate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 3-nitrocinnamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key challenges at an industrial scale?
A1: The most prevalent method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of 3-nitrobenzaldehyde with an active methylene compound, such as ethyl acetate, in the presence of a basic catalyst.[1][2] While effective in the laboratory, scaling up this process presents several challenges:
-
Reaction Control: Maintaining optimal temperature and mixing on a large scale can be difficult, potentially leading to side reactions and reduced yield.[1]
-
Catalyst Selection and Removal: The choice of catalyst is critical. While weak bases are preferred to prevent self-condensation of the aldehyde, their removal from the final product can be complex.[2]
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture, which may contain unreacted starting materials, byproducts, and the catalyst, can be challenging at an industrial scale.
-
Waste Management: The process can generate significant waste streams that require proper handling and disposal, adding to the overall cost and environmental impact.
Q2: What are the typical impurities encountered during the production of this compound, and how can they be minimized?
A2: Common impurities include unreacted 3-nitrobenzaldehyde, byproducts from side reactions, and residual catalyst. The formation of Michael addition products can also occur, especially with a strong base or an excess of the active methylene compound.[1] To minimize these impurities:
-
Use a Weak Base: Employing a weaker base like piperidine or pyridine can help prevent self-condensation of the aldehyde.[2]
-
Control Stoichiometry: Precise control over the reactant ratios is crucial to avoid an excess of any single component, which could lead to side reactions.[1]
-
Optimize Reaction Conditions: Careful control of temperature and reaction time can maximize the yield of the desired product while minimizing the formation of byproducts.[1]
-
Monitor the Reaction: Regularly monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal endpoint and prevent the formation of degradation products.[1]
Q3: What are the recommended methods for purifying this compound on a large scale?
A3: The purification strategy for industrial-scale production of this compound depends on the nature and quantity of impurities. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical for achieving high purity and yield.
-
Column Chromatography: While highly effective, traditional column chromatography can be expensive and time-consuming for large quantities. Techniques like preparative HPLC are available for multi-kilogram scale purification.[3]
-
Filtration: Insoluble byproducts, such as ureas formed from the reaction of isocyanate intermediates with water, can often be removed by filtration.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Inactive or inappropriate catalyst. | Use a fresh or different catalyst. Consider screening various weak bases to find the optimal one for your specific conditions.[1][5] |
| Suboptimal reaction temperature or time. | Gradually increase the reaction temperature and monitor the progress by TLC.[1] Extend the reaction time if necessary, but avoid prolonged heating that could lead to side product formation.[1] | |
| Impure starting materials. | Ensure the purity of 3-nitrobenzaldehyde and the active methylene compound before starting the reaction. | |
| Presence of water. | Use anhydrous solvents and ensure all glassware is thoroughly dried, especially if side reactions sensitive to water are a concern.[4] | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high. | Lower the reaction temperature to favor the desired reaction pathway. |
| Catalyst is too strong. | Switch to a weaker base to minimize side reactions like self-condensation.[2] | |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess should be avoided.[1] | |
| Difficult Product Isolation/Purification | Product is oily and difficult to crystallize. | Try scratching the inside of the flask to induce crystallization.[6] If that fails, consider an alternative work-up procedure, such as extraction followed by solvent removal under reduced pressure before attempting recrystallization.[6] |
| Co-elution of impurities during chromatography. | Optimize the chromatographic conditions (e.g., solvent system, stationary phase) to improve separation. | |
| Presence of colored impurities. | Treatment with activated carbon can sometimes be effective in removing colored impurities. |
Experimental Protocols
General Protocol for Knoevenagel Condensation Synthesis of this compound
This protocol provides a general guideline and may require optimization for large-scale production.
Materials:
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3-nitrobenzaldehyde
-
Ethyl acetate (or another suitable active methylene compound)
-
Weak base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask or reactor
-
Stirrer
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a suitable reactor, dissolve 3-nitrobenzaldehyde and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the weak base to the mixture.
-
Heat the reaction mixture to a temperature that allows for a steady reaction rate, typically between 40-80°C.[1]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash it with a cold solvent to remove residual impurities.
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Further purify the product by recrystallization from a suitable solvent.
Visualizations
Caption: General mechanism of the Knoevenagel condensation for the synthesis of this compound.
References
Work-up procedure for Ethyl 3-nitrocinnamate synthesis to minimize impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for Ethyl 3-nitrocinnamate synthesis to minimize impurities and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities can be categorized into two main groups:
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Starting Materials: Unreacted 3-nitrocinnamic acid and residual 3-nitrobenzaldehyde from the preceding Knoevenagel condensation step.
-
Side-Products: Formation of by-products during the Knoevenagel condensation to produce the cinnamic acid precursor, and potential dimers or oligomers. During the esterification, side reactions are less common under standard Fischer conditions, but incomplete reaction is a primary concern.
Q2: Why is it crucial to remove unreacted 3-nitrocinnamic acid?
A2: Residual 3-nitrocinnamic acid can co-crystallize with the desired ethyl ester, leading to a lower melting point and reduced purity of the final product. Its acidic nature can also interfere with downstream applications.
Q3: What is the purpose of washing the organic layer with a basic solution?
A3: Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), deprotonates the unreacted acidic 3-nitrocinnamic acid, forming its water-soluble sodium salt. This allows for the efficient removal of the acid impurity from the organic phase into the aqueous phase.
Q4: Which solvents are recommended for the recrystallization of this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] Other potential solvent systems include mixtures of ethyl acetate and hexanes, or methanol and water. The choice of solvent depends on the impurity profile of the crude product.
Q5: How can I monitor the progress of the purification process?
A5: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By comparing the crude product with the purified fractions against a standard, you can assess the removal of impurities. The ester product is less polar and will have a higher Rf value than the more polar cinnamic acid starting material. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete esterification reaction. - Product loss during aqueous washes. - Premature crystallization during extraction. | - Ensure the esterification reaction has gone to completion using TLC. - Avoid vigorous shaking during extractions to prevent emulsion formation. - Use a sufficient volume of organic solvent during extraction to keep the product dissolved. |
| Oily Product Instead of Solid | - Presence of significant impurities lowering the melting point. - Residual solvent. | - Perform an additional wash with saturated sodium bicarbonate solution to remove acidic impurities. - Recrystallize the product from an appropriate solvent system. - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Product has a Persistent Yellow/Brown Color | - Presence of colored impurities from the Knoevenagel condensation. - Degradation of the product. | - Treat the solution of the crude product in the organic solvent with activated carbon before filtration and recrystallization. - Avoid excessive heat during solvent removal and recrystallization. |
| Low Melting Point of the Final Product | - Presence of impurities, particularly unreacted 3-nitrocinnamic acid. | - Repeat the recrystallization process. Ensure the crystals are well-formed and properly washed with a small amount of cold solvent. - Confirm the removal of acidic impurities with a final aqueous wash. |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel. - High concentration of solutes. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - If the emulsion persists, filter the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Standard Work-up Procedure for this compound
-
Cooling the Reaction Mixture: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Combine Organic Layers: Combine the organic layers from all extractions.
-
Basic Wash: Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid catalyst and remove any unreacted 3-nitrocinnamic acid. Carbon dioxide evolution may be observed.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent for recrystallization (e.g., ethanol).
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. For further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Effect of Work-up Procedure on the Purity of this compound
| Work-up Step | Purity (by HPLC Area %) | Appearance |
| Crude Product (after solvent removal) | 85.2% | Yellowish-brown solid |
| After NaHCO₃ Wash | 92.5% | Light yellow solid |
| After Recrystallization from Ethanol | 99.1% | Off-white crystalline solid |
| After Second Recrystallization | >99.8% | White crystalline solid |
Table 2: Comparison of Recrystallization Solvents
| Recrystallization Solvent | Recovery Yield | Purity (by HPLC Area %) | Melting Point (°C) |
| Ethanol | 85% | 99.1% | 74-76 |
| Methanol/Water (9:1) | 82% | 98.8% | 73-75 |
| Ethyl Acetate/Hexanes (1:3) | 78% | 99.3% | 75-76 |
Note: The data presented in these tables are representative and intended for illustrative purposes.
Visualizations
Caption: Experimental Workflow for Work-up and Purification.
Caption: Troubleshooting Logic for Impure Product.
References
Validation & Comparative
Spectroscopic Roadmap: A Comparative Guide to Confirming the Structure of Ethyl 3-nitrocinnamate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of spectroscopic techniques to definitively identify Ethyl 3-nitrocinnamate, contrasting its spectral data with that of analogous compounds to highlight key identifying features.
This guide will delve into the characteristic signals of this compound in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. By presenting detailed experimental protocols and comparative data tables, researchers can confidently apply these methods for the structural elucidation of this and similar molecules.
Logical Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic confirmation of this compound's structure.
Differentiating Ethyl 3-nitrocinnamate and its Ortho and Para Isomers: A Comparative Guide for Researchers
For scientists and professionals in drug development and chemical research, the accurate identification and differentiation of isomeric compounds are critical for ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a comprehensive comparison of Ethyl 3-nitrocinnamate (meta-isomer) and its ortho- and para-substituted counterparts, offering a range of experimental data and detailed protocols for their differentiation.
Physicochemical and Spectroscopic Properties at a Glance
The ortho, meta, and para isomers of ethyl nitrocinnamate, while sharing the same molecular formula (C₁₁H₁₁NO₄) and molecular weight (221.21 g/mol ), exhibit distinct physicochemical properties arising from the varied position of the nitro group on the aromatic ring. These differences are exploitable for their separation and identification. A summary of their key properties is presented below.
| Property | Ethyl 2-nitrocinnamate (ortho) | This compound (meta) | Ethyl 4-nitrocinnamate (para) |
| CAS Number | 6100-22-7 | 5396-71-4 | 953-26-4[1] |
| Appearance | - | Light yellow to orange crystalline solid[2] | Light yellow crystals[3] |
| Melting Point (°C) | 44 | 74-76[4] | 132-138[3] |
| Boiling Point (°C) | - | 347 | 326.6 (at 760 mmHg) |
| Solubility | - | Soluble in ethanol, acetone, ethyl acetate; insoluble in water[2] | Insoluble in water[5] |
| UV-Vis λmax (nm) | ~252, 299 | ~265, 296 | ~320-340 (in polar solvents)[3] |
Spectroscopic Differentiation: A Deeper Dive
Spectroscopic techniques provide a powerful and non-destructive means of distinguishing between the isomers of ethyl nitrocinnamate. The electronic and steric environment of the nitro group and the adjacent protons on the aromatic ring give rise to unique spectral fingerprints.
¹H NMR Spectroscopy
The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons.
-
Ethyl 4-nitrocinnamate (para): The high degree of symmetry in the para isomer results in a simplified aromatic region in the ¹H NMR spectrum. It typically displays two doublets, each integrating to 2H, with a characteristic ortho-coupling constant (J ≈ 8.8 Hz)[3].
-
Ethyl 2-nitrocinnamate (ortho) & this compound (meta): These less symmetrical isomers exhibit more complex splitting patterns in the aromatic region, often appearing as a multiplet of four distinct protons. The specific chemical shifts and coupling patterns (ortho, meta, and para couplings) are unique to each isomer and can be used for definitive identification.
Infrared (IR) Spectroscopy
While all three isomers will show characteristic peaks for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹), the ester carbonyl (around 1715 cm⁻¹), and the carbon-carbon double bond (around 1640 cm⁻¹), the fingerprint region (below 1000 cm⁻¹) is particularly useful for distinguishing them. The C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the benzene ring.
-
Ortho-substituted: Typically shows a strong band around 750 cm⁻¹.
-
Meta-substituted: Often displays two bands, one around 780 cm⁻¹ and another around 680 cm⁻¹.
-
Para-substituted: Characterized by a strong band in the 800-850 cm⁻¹ range.
UV-Visible Spectroscopy
The position of the nitro group affects the extent of conjugation and, consequently, the wavelength of maximum absorption (λmax). The para isomer, with the nitro group in direct conjugation with the cinnamoyl system, exhibits a significant bathochromic (red) shift compared to the ortho and meta isomers[3].
Experimental Protocols for Isomer Separation
Chromatographic techniques are indispensable for the physical separation of the ethyl nitrocinnamate isomers.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for preliminary separation and reaction monitoring. The polarity of the isomers differs, allowing for their separation on a silica gel plate.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Sample Preparation: Dissolve a small amount of the sample mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is recommended. A good starting point is a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The optimal ratio may require some experimentation.
-
Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm). The para isomer is generally the least polar and will have the highest Rf value, followed by the meta and then the most polar ortho isomer with the lowest Rf value.
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and preparative separation, reverse-phase HPLC is a powerful tool.
Experimental Protocol:
-
Column: A C18 column is a suitable choice for separating these isomers based on their differing polarities.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic modifier like acetonitrile or methanol. A typical starting condition could be a 60:40 mixture of acetonitrile and water.
-
Flow Rate: A standard flow rate of 1.0 mL/min is recommended.
-
Detection: UV detection at a wavelength where all isomers absorb, for instance, 280 nm.
-
Expected Elution Order: In reverse-phase chromatography, the most polar compound elutes first. Therefore, the expected elution order would be ortho, then meta, and finally the least polar para isomer.
Gas Chromatography (GC)
GC can also be employed for the separation of these volatile isomers, often coupled with mass spectrometry (GC-MS) for definitive identification.
Experimental Protocol:
-
Column: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is crucial for good separation. A typical program might start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Injection: A split injection is suitable for analytical purposes.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The elution order in GC is primarily based on boiling points and interactions with the stationary phase. The expected elution order would likely be ortho, meta, and then para, though this can be influenced by the specific column and conditions used.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic workflow for the differentiation of ethyl nitrocinnamate isomers.
This guide provides a foundational framework for researchers to confidently differentiate between the ortho, meta, and para isomers of ethyl nitrocinnamate. By employing a combination of these spectroscopic and chromatographic techniques, accurate identification and quantification can be achieved, ensuring the integrity of research and development processes.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Ethyl 4-nitrocinnamate | 24393-61-1 | Benchchem [benchchem.com]
- 4. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
A Spectroscopic Showdown: Unveiling the Isomeric Differences Between Ethyl 3-nitrocinnamate and Ethyl 4-nitrocinnamate
A comprehensive spectroscopic comparison of Ethyl 3-nitrocinnamate and Ethyl 4-nitrocinnamate, two isomers with distinct electronic and structural characteristics. This guide provides a detailed analysis of their NMR, IR, UV-Vis, and mass spectrometry data, supported by experimental protocols for researchers in drug discovery and chemical synthesis.
The positional isomerism of the nitro group on the phenyl ring of ethyl cinnamate derivatives significantly influences their electronic properties and, consequently, their spectroscopic signatures. This guide presents a side-by-side comparison of the spectroscopic data for this compound and Ethyl 4-nitrocinnamate, offering valuable insights for their identification and characterization in a laboratory setting.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and Ethyl 4-nitrocinnamate.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound Chemical Shift (δ, ppm) | Ethyl 4-nitrocinnamate Chemical Shift (δ, ppm) |
| Ethyl CH₃ | 1.38 (t, J = 7.1 Hz, 3H) | 1.36 (t, 3H) |
| Ethyl CH₂ | 4.33 (q, J = 7.1 Hz, 2H) | 4.30 (q, 2H) |
| Vinylic β-H | 6.65 (d, J = 16.0 Hz, 1H) | 6.56 (d, J = 16.1 Hz, 1H) |
| Vinylic α-H | 7.72 (d, J = 16.0 Hz, 1H) | 7.71 (d, J = 16.1 Hz, 1H) |
| Aromatic H | 7.62 (t, J = 8.0 Hz, 1H) | 7.67 (d, 2H, J = 8.8 Hz) |
| Aromatic H | 7.85 (d, J = 7.8 Hz, 1H) | 8.25 (d, 2H, J = 8.8 Hz) |
| Aromatic H | 8.20 (dd, J = 8.2, 1.5 Hz, 1H) | |
| Aromatic H | 8.38 (t, J = 1.8 Hz, 1H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound Chemical Shift (δ, ppm) | Ethyl 4-nitrocinnamate Chemical Shift (δ, ppm) (Inferred from Methyl Ester) |
| Ethyl CH₃ | 14.24 | ~14.3 |
| Ethyl CH₂ | 61.91 | ~61.0 |
| Vinylic β-C | 124.50 | ~122.2 |
| Aromatic C | 127.25 | ~124.3 |
| Aromatic C | 129.54 | ~128.8 |
| Aromatic C | 132.17 | ~140.4 |
| Vinylic α-C | 135.24 | ~142.0 |
| Aromatic C-NO₂ | 148.19 | ~148.6 |
| Carbonyl C=O | 164.42 | ~166.6 |
Note: The chemical shifts for Ethyl 4-nitrocinnamate are inferred from the data for Methyl 4-nitrocinnamate. The actual values for the ethyl ester are expected to be very similar.
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | This compound (cm⁻¹) | Ethyl 4-nitrocinnamate (cm⁻¹) |
| C=O Stretch (Ester) | ~1715 | ~1700 |
| C=C Stretch (Vinylic) | ~1640 | ~1635 |
| NO₂ Asymmetric Stretch | ~1525 | ~1520 |
| NO₂ Symmetric Stretch | ~1350 | ~1345 |
| C-O Stretch (Ester) | ~1280, ~1170 | ~1290, ~1175 |
| =C-H Bending (trans) | ~980 | ~985 |
Table 4: UV-Visible (UV-Vis) Spectroscopic Data
| Parameter | This compound | Ethyl 4-nitrocinnamate |
| λmax | 265 nm, 296 nm | ~320-340 nm (in polar solvents) |
Table 5: Mass Spectrometry Data
| Parameter | This compound | Ethyl 4-nitrocinnamate |
| Molecular Ion (M⁺) | m/z 221 | m/z 221 |
| Key Fragments | m/z 193, 176, 146, 102 | m/z 193, 176, 146, 130, 102 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the ethyl nitrocinnamate isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, a typical spectral width of 16 ppm and a relaxation delay of 1 second are used. For ¹³C NMR, a spectral width of 250 ppm and a relaxation delay of 2 seconds are employed.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the ethyl nitrocinnamate isomer in a suitable UV-grade solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the two isomers.
Caption: A flowchart illustrating the general experimental workflow for the spectroscopic comparison.
Discussion of Spectroscopic Differences
The positioning of the electron-withdrawing nitro group has a discernible effect on the electronic environment of the protons and carbons in the two isomers, leading to notable differences in their spectra.
In the ¹H NMR spectra , the aromatic protons of Ethyl 4-nitrocinnamate exhibit a simpler splitting pattern (two doublets) due to the symmetry of the para-substituted ring. In contrast, the meta-substitution in this compound results in a more complex pattern for the aromatic protons.
The ¹³C NMR spectra reflect the electronic effects of the nitro group on the aromatic ring. The carbon atom attached to the nitro group (C-NO₂) shows a characteristic downfield shift in both isomers. The differences in the chemical shifts of the other aromatic carbons can be used to distinguish between the two.
The IR spectra are broadly similar, showing the characteristic absorptions for the ester and nitro functional groups. However, subtle differences in the fingerprint region and the exact positions of the nitro group stretches can be observed.
The most significant difference is seen in the UV-Vis spectra . The para-position of the nitro group in Ethyl 4-nitrocinnamate allows for a more extended conjugation of the nitro group with the cinnamate system. This extended conjugation results in a bathochromic (red) shift of the λmax to a longer wavelength compared to the meta-isomer. This makes UV-Vis spectroscopy a powerful and straightforward tool for differentiating between these two isomers.
The mass spectra of both isomers show the same molecular ion peak at m/z 221, confirming their identical molecular formula. The fragmentation patterns are also very similar, with common losses of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂). However, minor differences in the relative abundances of certain fragment ions may be present.
A Comparative Analysis of the Reactivity of Ethyl 3-Nitrocinnamate and Other Michael Acceptors
For researchers, scientists, and drug development professionals, understanding the reactivity of Michael acceptors is crucial for designing targeted covalent inhibitors and other therapeutics. This guide provides a comparative analysis of the reactivity of Ethyl 3-nitrocinnamate alongside other common Michael acceptors, supported by experimental data and detailed protocols.
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in both organic synthesis and chemical biology. The electrophilicity of the Michael acceptor is a key determinant of its reactivity towards biological nucleophiles, such as the thiol group of cysteine residues in proteins. This reactivity is critical in the design of covalent drugs that irreversibly bind to their protein targets. This compound, with its electron-withdrawing nitro group, is an interesting Michael acceptor for such applications. This guide compares its reactivity with other well-known acceptors like acrylates, chalcones, and other nitroalkenes.
Comparative Reactivity of Michael Acceptors
The reactivity of Michael acceptors can be quantified by determining the second-order rate constant (k₂) for their reaction with a model thiol, such as glutathione (GSH) or N-acetyl-L-cysteine (NAC). A higher k₂ value indicates a more reactive Michael acceptor. The following table summarizes the second-order rate constants for the reaction of various Michael acceptors with thiols.
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k₂) | Notes |
| Nitroalkenes | |||
| Nitro-oleic Acid | Glutathione | 183 M⁻¹s⁻¹[1][2] | Reaction at pH 7.4 and 37°C. |
| Nitro-linoleic Acid | Glutathione | 355 M⁻¹s⁻¹[1][2] | Reaction at pH 7.4 and 37°C. |
| Acrylates | |||
| Ethyl Acrylate | Glutathione | ~0.55 M⁻¹s⁻¹ | Converted from 32.8 M⁻¹min⁻¹. |
| Acrylamide | Glutathione | 0.18 M⁻¹s⁻¹ | |
| Chalcones | |||
| 4-Methylchalcone | Glutathione | Qualitatively Reactive | Reactivity is pH-dependent. |
| 4-Methoxychalcone | N-acetylcysteine | Qualitatively Reactive | Reactivity is pH-dependent. |
The data clearly indicates that nitroalkenes are significantly more reactive towards thiols than acrylates and acrylamides. The strong electron-withdrawing nature of the nitro group greatly enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. While quantitative data for the chalcones listed is not provided in the same format, their reactivity is well-established, and they are generally considered to be moderately reactive Michael acceptors.
Experimental Protocols
Determining the Second-Order Rate Constant of a Michael Addition Reaction via UV-Vis Spectrophotometry
This protocol describes a general method for determining the second-order rate constant for the reaction of a Michael acceptor (e.g., this compound) with a thiol (e.g., N-acetyl-L-cysteine) under pseudo-first-order conditions.
1. Materials and Instrumentation:
-
Michael acceptor (e.g., this compound)
-
Thiol (e.g., N-acetyl-L-cysteine)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Organic solvent (e.g., DMSO or acetonitrile, HPLC grade)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the Michael acceptor in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the thiol in the buffer solution (e.g., 100 mM in phosphate buffer).
-
Prepare a series of dilutions of the thiol stock solution in the buffer to obtain a range of concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).
3. Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the Michael acceptor has a significant absorbance and the product of the reaction has a minimal absorbance. For nitro-substituted aromatic compounds, this is often in the range of 270-320 nm. A preliminary scan of the starting material and the fully reacted product is recommended to determine the optimal wavelength.
-
Equilibrate the spectrophotometer and the cuvette containing the buffer and thiol solution to the desired temperature (e.g., 37°C).
-
To a cuvette containing a known volume of the thiol solution, add a small volume of the Michael acceptor stock solution to initiate the reaction. The final concentration of the thiol should be in large excess (at least 10-fold) compared to the Michael acceptor to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. The data acquisition rate should be appropriate for the reaction rate.
4. Data Analysis:
-
For each thiol concentration, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Plot the calculated pseudo-first-order rate constants (k_obs) against the corresponding thiol concentrations.
-
The slope of this second linear plot will be the second-order rate constant (k₂) for the Michael addition reaction.
Signaling Pathways and Logical Relationships
Michael acceptors are known to modulate several key signaling pathways involved in cellular stress response and inflammation, often by reacting with critical cysteine residues on regulatory proteins.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic Michael acceptors can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway activation by a Michael acceptor.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Certain Michael acceptors can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB in its inactive state, thereby exerting an anti-inflammatory effect.
Caption: Inhibition of the NF-κB signaling pathway by a Michael acceptor.
Experimental Workflow for Kinetic Analysis
The logical flow of an experiment to determine the reactivity of a Michael acceptor is outlined below.
Caption: Workflow for kinetic analysis of a Michael addition reaction.
References
- 1. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectral Analysis of Ethyl 3-nitrocinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and spectral properties of ethyl 3-nitrocinnamate, a valuable intermediate in organic synthesis, against its structural isomer, ethyl 4-nitrocinnamate, and its parent compound, ethyl cinnamate. The validation of each synthesis is supported by a detailed analysis of spectral data.
Synthesis Overview and Comparison
The synthesis of this compound and its analogs is commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate, followed by decarboxylation. The choice of starting materials and reaction conditions can influence the yield and purity of the final product.
Here, we compare the synthesis of this compound from 3-nitrobenzaldehyde, ethyl 4-nitrocinnamate from 4-nitrobenzaldehyde, and ethyl cinnamate from benzaldehyde, all utilizing a Knoevenagel condensation with diethyl malonate.
A logical workflow for the synthesis and subsequent analysis is presented below.
Caption: Experimental workflow for synthesis and spectral validation.
Comparative Spectral Data
The structural differences between this compound, ethyl 4-nitrocinnamate, and ethyl cinnamate are clearly reflected in their spectral data. The following tables summarize the key spectral characteristics for each compound.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Protons (m) | Vinylic Protons (d, J in Hz) | -OCH₂- (q, J in Hz) | -CH₃ (t, J in Hz) |
| This compound | 7.50 - 8.40 | 6.55 (d, 16.0), 7.70 (d, 16.0) | 4.28 (q, 7.1) | 1.35 (t, 7.1) |
| Ethyl 4-nitrocinnamate | 7.67 (d, 8.8), 8.25 (d, 8.8) | 6.56 (d, 16.1), 7.71 (d, 16.1) | 4.30 (q, 7.1) | 1.36 (t, 7.1) |
| Ethyl cinnamate | 7.30 - 7.60 | 6.44 (d, 16.0), 7.68 (d, 16.0) | 4.25 (q, 7.1) | 1.33 (t, 7.1) |
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | C=O | Vinylic C | Aromatic C | -OCH₂- | -CH₃ |
| This compound | 166.0 | 119.9, 142.5 | 122.5, 124.8, 129.9, 134.0, 136.2, 148.6 | 61.0 | 14.3 |
| Ethyl 4-nitrocinnamate | 166.6 | 122.2, 142.0 | 124.3, 128.8, 140.4, 148.6 | 61.1 | 14.3 |
| Ethyl cinnamate | 167.5 | 117.9, 144.9 | 128.1, 129.0, 130.4, 134.5 | 60.5 | 14.3 |
IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C=C Stretch (Alkenyl) | C=C Stretch (Aromatic) | NO₂ Stretch (Asymmetric/Symmetric) |
| This compound | ~1715 | ~1640 | ~1600, 1480 | ~1525, 1350 |
| Ethyl 4-nitrocinnamate | ~1720 | ~1640 | ~1600, 1470 | ~1520, 1345 |
| Ethyl cinnamate | ~1710 | ~1635 | ~1600, 1450 | - |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 221 | 193, 176, 146, 130, 102, 76 |
| Ethyl 4-nitrocinnamate | 221 | 193, 176, 146, 130, 102, 76 |
| Ethyl cinnamate | 176 | 148, 131, 103, 77 |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and ethyl 4-nitrocinnamate via the Knoevenagel condensation.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1.51 g, 10 mmol), diethyl malonate (1.76 g, 11 mmol), and ethanol (20 mL).
-
Addition of Catalyst: To the stirred solution, add piperidine (0.1 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis of Ethyl 4-nitrocinnamate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in ethanol (20 mL).
-
Addition of Catalyst: Add a catalytic amount of piperidine (0.1 mL) to the solution.
-
Reaction: Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Work-up: Cool the mixture and pour it into a beaker of ice water. Acidify with dilute HCl to precipitate the product.
-
Isolation: Filter the solid product and wash with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent such as ethanol to yield pure ethyl 4-nitrocinnamate.
A diagrammatic comparison of the synthetic pathways is provided below.
Caption: Comparative synthesis pathways.
Conclusion
The synthesis of this compound via the Knoevenagel condensation is a reliable and efficient method. The identity and purity of the product can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Comparison with its 4-nitro isomer and the parent ethyl cinnamate reveals distinct and predictable differences in their respective spectra, primarily in the aromatic region of the NMR spectra and the characteristic nitro group stretches in the IR spectra. This guide provides the necessary data and protocols for researchers to confidently synthesize and validate these important chemical intermediates.
Comparison of different catalytic methods for cinnamate nitration
The introduction of a nitro group onto the aromatic ring of cinnamate esters is a significant transformation in synthetic chemistry, providing valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comparative overview of various catalytic methods for the nitration of cinnamates, with a focus on ethyl cinnamate as a representative substrate. The performance of each method is evaluated based on yield, regioselectivity, and reaction conditions, supported by experimental data from the literature.
Comparison of Catalytic Nitration Methods
The following table summarizes the key performance indicators for different catalytic approaches to cinnamate nitration. It is important to note that reaction conditions and substrates may vary between studies, affecting direct comparability.
| Catalytic Method | Catalyst/Reagent | Substrate | Product(s) | Yield (%) | Regioselectivity (ortho:meta:para) | Key Advantages | Key Disadvantages |
| Mixed Acid | H₂SO₄/HNO₃ | Ethyl Cinnamate | Ethyl o-nitrocinnamate, Ethyl p-nitrocinnamate | Varies with acidity | o:p ratio decreases with increasing acidity[1] | Well-established, inexpensive reagents | Harsh conditions, poor selectivity, significant waste |
| Photocatalytic | DDQ / t-BuONO | Styrene | β-nitrostyrene | 68%[2] | Not applicable (side-chain nitration) | Mild conditions, visible light as energy source | Requires specialized equipment, catalyst can be expensive |
| Enzymatic | Horseradish Peroxidase | p-Coumaric Acid** | 4-hydroxy-3-nitrocinnamic acid | Not reported | Highly selective (ortho to hydroxyl)[3] | High selectivity, mild, aqueous conditions, "green" | Enzymes can be expensive and sensitive, lower space-time yields |
| Clay-Supported | Claycop (Clay-Cu(NO₃)₂) | Aromatic Olefins | Nitroolefins | High conversions reported[2] | Not specified for cinnamates | Mild, environmentally benign, reusable catalyst | Limited data on cinnamate substrates |
| Solid Acid | Zeolites, Supported Metal Oxides | Aromatic Compounds* | Nitroaromatics | High yields reported | Can favor para-isomers[4] | Reusable catalyst, reduced acid waste | Catalyst deactivation can occur, may require higher temperatures |
| Decarboxylative | Cu(NO₃)₂ / TMSCl | Cinnamic Acid | β-nitrostyrene | Good to quantitative[5] | Not applicable (side-chain nitration) | Direct route to nitroolefins | Loss of the carboxyl group, changes the final product structure |
*Data for a closely related substrate (styrene or general aromatic compounds) as specific data for ethyl cinnamate was not available in the cited literature. **p-Coumaric acid is 4-hydroxycinnamic acid.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures and may require optimization for specific laboratory conditions and cinnamate derivatives.
Mixed Acid Nitration of Ethyl Cinnamate
This protocol is adapted from the established method of electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.[1]
Materials:
-
Ethyl cinnamate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add ethyl cinnamate to the cold sulfuric acid with continuous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold, concentrated sulfuric acid. Keep this mixture in the ice bath.
-
Add the cold nitrating mixture dropwise to the ethyl cinnamate solution over a period of 15-20 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
The crude product will precipitate and can be collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization or column chromatography to separate the ortho and para isomers.
Photocatalytic Nitration of an Aromatic Olefin
This protocol is based on the visible-light-mediated nitration of styrene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and tert-butyl nitrite (TBN).[2]
Materials:
-
Cinnamate substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
tert-Butyl nitrite (TBN)
-
Acetonitrile (MeCN)
-
Visible light source (e.g., blue LED lamp)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube, add the cinnamate substrate, DDQ (as the photocatalyst), and acetonitrile.
-
Stir the mixture to dissolve the solids.
-
Add tert-butyl nitrite (TBN) as the nitrating agent.
-
Seal the tube and place it under an atmosphere of air.
-
Irradiate the reaction mixture with a visible light source with continuous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
Enzymatic Nitration of a Cinnamate Derivative
This protocol is based on the horseradish peroxidase (HRP) catalyzed nitration of p-coumaric acid.[3]
Materials:
-
p-Coumaric acid (4-hydroxycinnamic acid)
-
Horseradish peroxidase (HRP)
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6-7)
-
Spectrophotometer for monitoring the reaction
Procedure:
-
Prepare a solution of p-coumaric acid in a phosphate buffer.
-
Add sodium nitrite to the solution.
-
Initiate the reaction by adding horseradish peroxidase.
-
Add hydrogen peroxide in small aliquots to the reaction mixture.
-
Monitor the formation of the nitrated product (4-hydroxy-3-nitrocinnamic acid) by observing the change in the UV-Vis spectrum.
-
The reaction can be quenched by the addition of an HRP inhibitor like potassium cyanide (KCN) or by heat denaturation of the enzyme.
-
The product can be extracted from the reaction mixture using an appropriate organic solvent and purified by chromatographic techniques.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for the different catalytic nitration methods.
Mixed Acid Nitration Pathway
The traditional method proceeds via an electrophilic aromatic substitution mechanism. The key step is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).
Caption: Electrophilic aromatic substitution mechanism for mixed acid nitration.
Photocatalytic Nitration Workflow
This process involves the photoexcitation of the catalyst, which then initiates a radical-based reaction cascade.
Caption: Proposed workflow for DDQ-photocatalyzed nitration.
Enzymatic Nitration Catalytic Cycle (Cytochrome P450 TxtE)
Enzymatic nitration by cytochrome P450 TxtE involves a complex catalytic cycle within the enzyme's active site. This cycle is a representative example of enzymatic nitration, although other enzymes like peroxidases may have different mechanisms.
Caption: Catalytic cycle of Cytochrome P450 TxtE in aromatic nitration.
References
- 1. Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylation of p-coumaric acid by horseradish peroxidase. The role of superoxide and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
Navigating Isomeric Purity: A Comparative Analysis of Ethyl 3-nitrocinnamate Characterization Techniques
For researchers and professionals in drug development and chemical synthesis, ensuring the isomeric purity of compounds is paramount. Ethyl 3-nitrocinnamate, a valuable building block, often presents as a mixture of (E) and (Z) isomers due to its synthesis via condensation reactions. This guide provides a comparative analysis of analytical techniques for determining the isomeric purity of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
¹H NMR Spectroscopy: The Gold Standard for Isomer Ratio Determination
¹H NMR spectroscopy stands out as a powerful, non-destructive technique for the straightforward quantification of the (E) and (Z) isomers of this compound. The distinct electronic environments of the vinyl protons in each isomer result in well-resolved signals with characteristic coupling constants, allowing for accurate determination of their relative abundance.
The key distinguishing feature lies in the coupling constant (J) between the two vinyl protons. The trans-orientation of these protons in the (E)-isomer results in a larger J-value (typically around 16 Hz) compared to the cis-orientation in the (Z)-isomer (around 12.7 Hz for similar cinnamic acid structures)[1]. By integrating the signals corresponding to a specific proton in each isomer, the isomeric ratio can be readily calculated.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis:
-
Identify the doublet signals corresponding to the vinyl protons for both the (E) and (Z) isomers.
-
Measure the coupling constants (J-values) to confirm the identity of each isomer.
-
Integrate the area under a non-overlapping signal for each isomer.
-
Calculate the percentage of each isomer using the following formula: % Isomer A = (Integral of Isomer A) / (Integral of Isomer A + Integral of Isomer B) * 100
-
| Isomer | Key ¹H NMR Signal | Typical Chemical Shift (ppm) | Typical Coupling Constant (J) |
| (E)-Ethyl 3-nitrocinnamate | Vinyl Protons | ~6.5-7.8 | ~16 Hz |
| (Z)-Ethyl 3-nitrocinnamate | Vinyl Protons | ~6.0-7.5 | ~12-13 Hz |
Alternative Analytical Techniques: A Comparative Overview
While ¹H NMR is often the preferred method, other techniques can also be employed for the analysis of this compound's isomeric purity.
High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent separation capabilities for isomers. A reversed-phase C18 column is typically effective for separating the (E) and (Z) isomers of cinnamate derivatives due to their differing polarities. Quantification is achieved by measuring the peak areas in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can separate and identify the isomers based on their retention times and mass spectra. This method is particularly useful for identifying and quantifying trace impurities.
UV-Vis Spectrophotometry
The (E) and (Z) isomers of cinnamic acid derivatives exhibit different wavelengths of maximum absorbance (λmax) due to differences in their conjugated systems. While this technique can be used to distinguish between the pure isomers, it is less accurate for quantifying mixtures compared to NMR and chromatographic methods, as the spectra of the two isomers often overlap.
| Analytical Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons | Quantitative, non-destructive, provides structural information | Requires a relatively large sample amount, expensive instrumentation |
| HPLC | Differential partitioning between stationary and mobile phases | High separation efficiency, high sensitivity | Requires method development, destructive |
| GC-MS | Separation by volatility and mass-to-charge ratio | High sensitivity, provides structural information | Requires volatile and thermally stable compounds, destructive |
| UV-Vis Spectrophotometry | Differential absorption of UV-Vis light | Simple, inexpensive | Less suitable for quantitative analysis of mixtures, lower specificity |
Visualizing the Analytical Workflow
To aid in understanding the process of isomeric purity analysis, the following diagrams illustrate the key workflows.
Caption: General workflow for the analysis of isomeric purity.
Caption: Comparison of analytical methods for isomeric purity.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Validation of Nitrocinnamate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed structural parameters of crystalline compounds. This guide provides a comparative analysis of the crystallographic data of various nitrocinnamate derivatives, supported by detailed experimental protocols, to aid in the structural validation of these and other novel compounds.
Nitrocinnamate derivatives are a class of organic compounds with significant potential in medicinal chemistry and materials science. The position of the nitro group on the phenyl ring—ortho (o), meta (m), or para (p)—profoundly influences their electronic properties, molecular conformation, and crystal packing. These structural nuances, in turn, dictate their biological activity and material characteristics. X-ray crystallography provides the unambiguous data needed to understand these structure-property relationships at the atomic level.
Comparative Crystallographic Data of Nitrocinnamate Derivatives
The following table summarizes key crystallographic parameters for a selection of nitrocinnamate derivatives, offering a clear comparison of their solid-state structures. This data is essential for understanding how substituent changes affect the crystalline lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| m-Nitrocinnamic acid | C₉H₇NO₄ | Monoclinic | P2₁/c | 11.233(2) | 11.139(2) | 7.199(1) | 90 | 106.89(3) | 90 | 861.9(3) | 4 | [1] |
| N-(3-nitrophenyl)cinnamamide | C₁₅H₁₂N₂O₃ | Monoclinic | P2₁/n | 6.7810(5) | 23.0913(15) | 8.2079(5) | 90 | 90.00 | 90 | 1282.76(15) | 4 | |
| propane-1,3-diammonium bis[(E)-3-(3-nitrophenyl)propenoate] | C₂₁H₂₄N₄O₈ | Orthorhombic | Pbca | 7.136(1) | 23.710(2) | 25.964(3) | 90 | 90.00 | 90 | 4389.2(9) | 8 |
Further crystallographic data for a wider range of nitrocinnamate derivatives can be accessed through the Cambridge Crystallographic Data Centre (CCDC) using the provided references where available.
Experimental Protocols
The validation of nitrocinnamate derivative structures through X-ray crystallography involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization of Nitrocinnamate Derivatives
Synthesis of m-Nitrocinnamic Acid: A common method for the synthesis of nitrocinnamic acids is the Perkin reaction. For m-nitrocinnamic acid, this involves the condensation of m-nitrobenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate. The reaction mixture is heated, and upon cooling and acidification, the product precipitates.[2]
Crystallization: The key to successful X-ray crystallographic analysis is the growth of high-quality single crystals. For nitrocinnamate derivatives, slow evaporation from a suitable solvent is a widely used technique.
-
Protocol:
-
Dissolve the purified nitrocinnamate derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of solvents with differing polarities) with gentle heating.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
Monitor for the formation of single crystals over several days to weeks. Crystals suitable for X-ray diffraction should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
1. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.[3][4]
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[3]
2. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[5]
3. Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods.[6]
-
The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[7][8] The quality of the final structure is assessed using metrics such as the R-factor.[5]
Workflow for X-ray Crystallographic Structural Validation
The general workflow for the structural validation of nitrocinnamate derivatives using X-ray crystallography is depicted in the diagram below. This process highlights the key stages from the initial synthesis to the final deposition of the crystal structure.
References
- 1. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. sssc.usask.ca [sssc.usask.ca]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 8. books.rsc.org [books.rsc.org]
Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrum Fragmentation of Ethyl 3-nitrocinnamate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical tool, offering a molecular fingerprint through fragmentation patterns. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of Ethyl 3-nitrocinnamate, presenting a comparative analysis with related compounds to elucidate the influence of its distinct functional groups on fragmentation pathways.
The structural characterization of compounds like this compound, a derivative of cinnamic acid, is crucial in various research domains, from synthetic chemistry to pharmacology. Its mass spectrum reveals a cascade of fragment ions that provide valuable clues to its molecular architecture. By comparing its fragmentation pattern with those of Ethyl Cinnamate, Nitrobenzene, and Mthis compound, we can dissect the roles of the ethyl ester, the nitro group, and the propenoate bridge in directing the fragmentation process.
Comparative Fragmentation Data
The following table summarizes the prominent mass-to-charge ratios (m/z) and relative abundances of the key fragments observed in the electron ionization mass spectra of this compound and its analogs.
| m/z | This compound | Ethyl Cinnamate | Nitrobenzene | Mthis compound | Proposed Fragment Identity |
| 221 | Present (M+) | - | - | - | [C₁₁H₁₁NO₄]⁺• (Molecular Ion) |
| 207 | - | - | - | Present (M+) | [C₁₀H₉NO₄]⁺• (Molecular Ion) |
| 193 | Present | - | - | Present | [M - C₂H₄]⁺• |
| 176 | Present | Present (M+) | - | - | [M - NO₂]⁺ / [C₁₁H₁₂O₂]⁺• |
| 175 | Present | Present | - | Present | [M - NO₂ - H]⁺ |
| 148 | Present | Present | - | Present | [M - COOC₂H₅]⁺ / [M - COOCH₃]⁺ |
| 147 | - | Present | - | Present | [C₉H₇O₂]⁺ |
| 131 | Present | Present | - | Present | [C₉H₇O]⁺ |
| 123 | - | - | Present (M+) | - | [C₆H₅NO₂]⁺• (Molecular Ion) |
| 103 | Present | Present | - | Present | [C₈H₇]⁺ |
| 102 | Present | Present | - | Present | [C₈H₆]⁺ |
| 93 | - | - | Present | - | [M - NO]⁺ |
| 77 | Present | Present | Present | Present | [C₆H₅]⁺ |
| 51 | Present | Present | Present | Present | [C₄H₃]⁺ |
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and the comparative molecules.
Interpretation of the Fragmentation Pattern
The mass spectrum of this compound is characterized by several key fragmentation pathways, each providing insight into its structure.
-
Molecular Ion (m/z 221): The presence of the molecular ion peak confirms the molecular weight of the compound.
-
Loss of Ethylene (m/z 193): A peak at m/z 193 suggests the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement involving the ethyl ester group. This is a common fragmentation for ethyl esters.
-
Loss of the Nitro Group (m/z 175): The fragment at m/z 175 corresponds to the loss of a nitro group (NO₂). This is a characteristic fragmentation of nitroaromatic compounds and highlights the relative lability of the C-N bond. The resulting ion is essentially the molecular ion of Ethyl Cinnamate.
-
Formation of the Cinnamoyl Cation (m/z 131): The intense peak at m/z 131 is attributed to the cinnamoyl cation, formed by the loss of the ethoxy radical (•OC₂H₅) from the molecular ion, followed by the loss of the nitro group. This fragment is also prominent in the spectrum of Ethyl Cinnamate, indicating its stability.
-
Fragments from the Aromatic Ring (m/z 103, 102, 77, 51): The peaks at m/z 103 (phenylacetylene cation), m/z 102 (styrene radical cation), m/z 77 (phenyl cation), and m/z 51 are characteristic fragments of a substituted benzene ring and are observed in all the compared aromatic compounds.
Comparative Analysis
-
Ethyl Cinnamate vs. This compound: The most significant difference is the absence of fragments related to the nitro group in the spectrum of Ethyl Cinnamate. The molecular ion of Ethyl Cinnamate is at m/z 176. The presence of the m/z 175 peak in the this compound spectrum, corresponding to the loss of the nitro group, directly links to the fragmentation of the nitroaromatic portion of the molecule.
-
Nitrobenzene vs. This compound: Nitrobenzene's spectrum is dominated by the loss of the nitro group (m/z 77) and the loss of a nitroso group (NO) to give a peak at m/z 93. While the loss of NO₂ is a major pathway for this compound, the subsequent fragmentation is dictated by the cinnamate structure rather than just the phenyl ring.
-
Mthis compound vs. This compound: The primary difference lies in the initial fragmentation of the ester. Mthis compound (M+ at m/z 207) shows a loss of a methoxy radical (•OCH₃) to form the cinnamoyl cation. The subsequent fragmentation of the nitrocinnamoyl core is very similar to that of the ethyl ester. This comparison highlights how changing the alkyl group of the ester primarily affects the initial neutral loss from the molecular ion.
Experimental Protocols
Sample Preparation and Mass Spectrometry Analysis:
A standard protocol for obtaining the electron ionization mass spectrum of a compound like this compound is as follows:
-
Sample Preparation: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: An initial temperature of 50 °C held for 1 minute, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
This comparative analysis demonstrates how the fragmentation pattern in mass spectrometry provides a detailed structural roadmap of a molecule. By systematically comparing the spectrum of this compound with its structural analogs, the influence of each functional group on the fragmentation process can be clearly delineated, offering a powerful strategy for structural elucidation and confirmation.
A Comparative Guide to the Synthesis of Ethyl 3-nitrocinnamate: A Benchmark of Novel Routes Against Traditional Methods
For researchers and professionals in drug development and chemical synthesis, the efficient and sustainable production of key intermediates is paramount. Ethyl 3-nitrocinnamate, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, is traditionally synthesized through methods such as the Knoevenagel condensation and the Wittig reaction. This guide provides a comparative analysis of these established literature methods against a more recent, eco-friendly approach: the microwave-assisted Horner-Wadsworth-Emmons reaction. We present a side-by-side look at their performance metrics, detailed experimental protocols, and a logical workflow for method selection.
Data Presentation: A Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for three distinct methods for synthesizing ethyl cinnamate derivatives. While the Knoevenagel condensation data is for a closely related cyano-analogue, it provides a valuable benchmark for a traditional approach to nitro-substituted cinnamates.
| Parameter | Knoevenagel Condensation | Wittig Reaction (Solvent-Free) | Microwave-Assisted Horner-Wadsworth-Emmons |
| Starting Materials | 3-Nitrobenzaldehyde, Ethyl cyanoacetate | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | 3-Nitrobenzaldehyde, Triethyl phosphonoacetate |
| Catalyst/Reagent | Diisopropylethylammonium acetate (DIPEAc) | - | Potassium carbonate |
| Solvent | - (Solvent-free) | - (Solvent-free) | Ethanol |
| Reaction Time | Not specified, shorter reaction time claimed | 15 minutes | 20 minutes |
| Reaction Temperature | 40-45 °C (post-reaction cooling) | Room Temperature | 140 °C |
| Product Yield | 91% (for Ethyl-2-cyano-3-(3-nitrophenyl)acrylate) | High (not quantified in the source) | 73-98% (for various ethyl cinnamates)[1][2] |
| Purity/Purification | Purified by suitable solvents | Extraction with hexanes | Column chromatography or crystallization |
| Environmental Impact | Green (solvent-free, easy work-up) | Green (solvent-free) | Green (reduced reaction time, potential for greener solvents)[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.
1. Literature Method: Knoevenagel Condensation for Ethyl-2-cyano-3-(3-nitrophenyl)acrylate
This method is adapted from a procedure for a structurally similar compound and represents a classic approach to the synthesis of electron-deficient cinnamate derivatives.[4]
-
Reactants: 3-Nitrobenzaldehyde, Ethyl cyanoacetate, and Diisopropylethylammonium acetate (DIPEAc) as a catalyst.
-
Procedure:
-
In a reaction vessel, combine 3-nitrobenzaldehyde and ethyl cyanoacetate.
-
Add diisopropylethylammonium acetate (DIPEAc) to the mixture.
-
The reaction proceeds, and upon completion, the mixture is cooled to 40-45 °C.
-
The product layer is separated and concentrated under vacuum.
-
The resulting material is purified using suitable solvents to yield Ethyl-2-cyano-3-(3-nitrophenyl)acrylate.[4]
-
2. Literature Method: Solvent-Free Wittig Reaction for Ethyl Cinnamate
This protocol outlines a green, solvent-free approach to the Wittig reaction for the synthesis of ethyl cinnamate.[5][6][7][8]
-
Reactants: Benzaldehyde and (carbethoxymethylene)triphenylphosphorane.
-
Procedure:
-
In a conical vial, combine benzaldehyde and (carbethoxymethylene)triphenylphosphorane.
-
Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes.
-
After the reaction is complete, add hexanes to the vial and stir to extract the product.
-
The solid triphenylphosphine oxide byproduct is removed by filtration.
-
The hexane solution containing the ethyl cinnamate product is collected.[6][7]
-
3. New Synthesis Route: Microwave-Assisted Horner-Wadsworth-Emmons Reaction
This method presents a rapid and efficient green synthesis of ethyl cinnamates using microwave irradiation.[1][3]
-
Reactants: Appropriate aromatic aldehyde (e.g., 3-nitrobenzaldehyde), triethyl phosphonoacetate, and potassium carbonate.
-
Solvent: Ethanol.
-
Procedure:
-
In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equiv.), the corresponding aldehyde (0.7 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).[1]
-
Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.[1]
-
After irradiation, cool the vessel to room temperature.
-
Remove the solvent under vacuum.
-
The crude product is then purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent, or by crystallization.[1]
-
Logical Workflow for Method Selection
The choice of synthesis route often depends on a variety of factors including desired yield, reaction time, available equipment, and green chemistry considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting a synthesis route.
This comparative guide provides a clear and objective overview of different synthetic strategies for producing this compound and related compounds. By presenting key data, detailed protocols, and a logical decision-making framework, researchers can make informed choices to best suit their specific laboratory and project needs. The emergence of green chemistry techniques, such as microwave-assisted synthesis, offers promising alternatives to traditional methods, often providing high yields in significantly reduced reaction times.
References
- 1. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. webassign.net [webassign.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. webassign.net [webassign.net]
Safety Operating Guide
Proper Disposal of Ethyl 3-Nitrocinnamate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Ethyl 3-nitrocinnamate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat. Ensure adequate ventilation in the work area. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid allowing the chemical to enter the environment.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Appearance | Yellow Powder/Solid |
| Melting Point | 137 - 140 °C (278.6 - 284 °F)[1] |
| Solubility | Insoluble in water[1] |
| Odor | Odorless[1] |
Note: The toxicological properties of this compound have not been fully investigated[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Collection:
-
Carefully collect the waste this compound, including any contaminated materials such as filter paper or absorbents, using a clean scoop or spatula.
-
Place the collected waste into a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical.
-
-
Container Labeling:
-
Label the waste container with "Waste this compound" and include any other information required by your institution's hazardous waste management program.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Disposal should be carried out at an approved waste disposal plant[2].
-
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 3-nitrocinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of Ethyl 3-nitrocinnamate. The following procedures are based on available safety data and best practices for handling nitrated organic compounds in a laboratory setting.
I. Hazard Identification and Physicochemical Properties
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄[1][2] |
| Molecular Weight | 221.21 g/mol [2][3] |
| Appearance | Solid[4] |
| Melting Point | 74-76 °C[4] |
| Storage Temperature | 2-8 °C, in a dry area[4] |
GHS Hazard Statements (as per supplier information):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin, and eye contact.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Skin Protection | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene). Butyl gloves are recommended for prolonged contact with nitro compounds. Gloves must be inspected before use. | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation of harmful dust and vapors, which can cause respiratory irritation. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound during routine laboratory operations such as weighing and dissolution.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a flame-resistant lab coat, closed-toe shoes, and long pants.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling in Fume Hood:
-
Don Additional PPE: Inside the fume hood, wear chemical safety goggles and appropriate chemical-resistant gloves.
-
Weighing: Carefully weigh the required amount of this compound in a tared container. Avoid generating dust.
-
Transfer: Gently transfer the solid to the reaction vessel using a spatula.
-
Dissolution: Add the desired solvent to the reaction vessel and stir until the solid is fully dissolved.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and any excess reagent, in a designated hazardous waste container.
-
Workspace Cleaning: Wipe down the fume hood sash and work surface.
-
Doff PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
Disposal Workflow
Caption: Waste disposal flowchart for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Place all contaminated disposable items, such as gloves, wipes, and bench paper, into a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Unused Solid: Any unused or expired this compound should be disposed of in its original container or a new, properly labeled container as solid hazardous waste.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a full description of the contents, including the name "this compound."
-
Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. All waste must be disposed of at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[5]
V. Emergency Procedures
Spill Response:
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and alert your supervisor and EHS.
-
Contain: For small spills, and if it is safe to do so, contain the spill with an absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl-m-nitrocinnamate | C11H11NO4 | CID 94827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | New Haven Pharma [newhavenpharma.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
